Hexadecyltrimethylammonium chloride
Beschreibung
Cetyltrimethylammonium chloride is the organic chloride salt of cetyltrimethylammonium. It has a role as a surfactant. It is a quaternary ammonium salt and an organic chloride salt. It contains a cetyltrimethylammonium ion.
The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Cetrimonium Chloride...
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
hexadecyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHHFRSBJGXCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N.Cl, C19H42ClN | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | Trimethylhexadecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6026901 | |
| Record name | Hexadecyl trimethyl ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylhexadecylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
69 °F (USCG, 1999) | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Water solubility: 440 mg/l at 30 °C | |
| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
112-02-7, 68002-63-1 | |
| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylhexadecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecyl trimethyl ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetrimonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC9PE95IBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Hexadecyltrimethylammonium Chloride (CTAC)
For Researchers, Scientists, and Drug Development Professionals
Hexadecyltrimethylammonium chloride, commonly known as Cetyltrimethylammonium chloride (CTAC), is a versatile quaternary ammonium (B1175870) salt with a wide range of applications. It serves as a cationic surfactant in cosmetics and hair care formulations, a phase-transfer catalyst in organic synthesis, and an antimicrobial agent in various pharmaceutical and industrial products. Its efficacy in these roles is highly dependent on its purity. This technical guide provides a detailed overview of the common synthesis and purification methods for CTAC, complete with experimental protocols, quantitative data, and process diagrams.
Synthesis of this compound
The most prevalent method for synthesizing CTAC is through the quaternization of a long-chain tertiary amine with a methylating agent. This reaction, known as the Menshutkin reaction, involves the alkylation of an amine, in this case, N,N-dimethylhexadecan-1-amine, with methyl chloride to form the desired quaternary ammonium salt.
Primary Synthesis Route: Quaternization of N,N-Dimethylhexadecan-1-amine
This industrial method involves the direct reaction of N,N-dimethylhexadecan-1-amine (also known as hexadecane (B31444) dimethylamine) with methyl chloride. The reaction is typically carried out in a non-polar solvent under pressure and elevated temperature to facilitate the reaction between the liquid amine and gaseous methyl chloride.
Experimental Protocol:
-
Reactor Setup: A pressure reactor is charged with 250 kg of N,N-dimethylhexadecan-1-amine.
-
Solvent Addition: 250 L of petroleum ether is added to the reactor to dissolve the amine.
-
Reagent Introduction: The reactor is sealed, and 47 kg of methyl chloride gas is introduced.
-
Reaction Conditions: The mixture is stirred continuously and heated to 80°C. The reaction proceeds for approximately 1 hour under these sealed conditions, often utilizing azeotropic distillation to control the temperature.[1]
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled, and the pressure is carefully lowered.
-
Initial Product Isolation: The crude CTAC product, which may precipitate upon cooling, is collected. The product at this stage requires further purification.
A similar two-step process starting from n-dodecanol has been reported with high yields, where the alcohol is first converted to the corresponding alkyl chloride (90-95% yield) and then reacted with trimethylamine (B31210) (90% yield).[2][3]
Purification of this compound
Purification is a critical step to remove unreacted starting materials, solvents, and by-products. The choice of method depends on the scale of the synthesis and the desired final purity. For CTAC, recrystallization and ion exchange chromatography are common and effective techniques.
Method 1: Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility.[4] The crude CTAC is dissolved in a suitable hot solvent or solvent mixture, and as the solution slowly cools, the purer CTAC crystallizes, leaving impurities behind in the solvent.[5]
Experimental Protocol:
-
Solvent Selection: Choose an appropriate solvent system. Common systems for CTAC include acetone/ether mixtures, ethanol/ether, or methanol.[1] The ideal solvent should dissolve CTAC well at high temperatures but poorly at low temperatures.[6]
-
Dissolution: Place the crude CTAC solid into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely with continuous stirring.[6][7]
-
Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution. The solution is then hot filtered to remove the carbon.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. A purity of approximately 92% has been reported for CTAC synthesized from palmityl alcohol.[8]
Method 2: Ion Exchange Chromatography
Ion exchange chromatography (IEX) separates molecules based on their net surface charge, making it highly suitable for purifying the cationic CTAC from neutral or anionic impurities.[9] The method involves passing the sample through a column packed with a charged stationary phase. As CTAC is a cation, a cation exchange resin is used.
Experimental Protocol (General Procedure):
-
Resin Selection and Preparation: Select a strong cation exchange resin (e.g., one with sulfopropyl (SP) functional groups). The resin is packed into a chromatography column and equilibrated by washing with a low ionic strength starting buffer until the pH and conductivity are stable.
-
Sample Preparation: Dissolve the crude CTAC in the starting buffer. The sample should be filtered (0.45 µm filter) or centrifuged to remove any particulate matter before loading onto the column.
-
Sample Loading: Apply the prepared sample to the top of the equilibrated column. The cationic CTAC molecules will bind to the negatively charged resin.
-
Washing: Wash the column with several column volumes of the starting buffer to elute any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound CTAC from the resin by increasing the salt concentration of the buffer. This is typically done by applying a linear gradient of a high salt buffer (e.g., starting buffer containing 1-2 M NaCl). The increasing concentration of counter-ions (Na+) competes with CTAC for binding sites on the resin, causing the CTAC to be released and flow out of the column.
-
Fraction Collection: Collect the eluate in fractions and analyze them (e.g., by UV-Vis spectroscopy if an appropriate chromophore is present, or by conductivity) to identify the fractions containing the purified CTAC.
-
Desalting: Pool the pure fractions and remove the high concentration of salt by methods such as dialysis or diafiltration.
-
Product Recovery: Recover the final product, often by lyophilization (freeze-drying) to obtain a pure, solid CTAC. Studies on other quaternary ammonium compounds have shown removal efficiencies of up to 80% using this method.[10]
References
- 1. echemi.com [echemi.com]
- 2. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 3. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Critical Micelle Concentration of Hexadecyltrimethylammonium Chloride (CTAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant with significant applications in research and pharmaceutical sciences. This document details the physicochemical properties of CTAC, presents quantitative data on its CMC under various experimental conditions, outlines detailed protocols for its determination, and explores its role in drug delivery systems.
Introduction to this compound (CTAC)
This compound (CTAC), also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound characterized by a 16-carbon alkyl chain (hexadecyl) attached to a positively charged trimethylammonium headgroup. This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration—the critical micelle concentration (CMC).[1] The formation of these aggregates is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrocarbon tails and water molecules.[2]
The CMC is a fundamental parameter of any surfactant, as it marks a sharp change in several physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize non-polar substances.[3] Knowledge of the CMC is crucial for various applications, such as in the formulation of detergents, cosmetics, and importantly, in drug delivery systems where micelles can act as carriers for poorly soluble drugs.[4][5]
Critical Micelle Concentration of CTAC: Data Summary
The CMC of CTAC is influenced by several factors, including temperature, and the presence of electrolytes and organic additives. The following tables summarize the CMC of CTAC under different conditions, compiled from various studies.
Effect of Temperature
The CMC of CTAC in aqueous solutions exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature, reaches a minimum, and then increases.[6] This behavior is a result of two opposing effects: the decrease in hydration of the hydrophilic headgroup which favors micellization, and the disruption of structured water around the hydrophobic tail which disfavors it.[7]
| Temperature (°C) | Temperature (K) | CMC (mM) |
| 25 | 298.15 | 1.3 - 1.58[8][9] |
| 30 | 303.15 | 1.2 |
| 35 | 308.15 | 1.1 |
| 40 | 313.15 | 1.0 |
| 45 | 318.15 | 1.1 |
| 50 | 323.15 | 1.2 |
| 60 | 333.15 | 1.4 |
| 95 | 368.15 | 2.8 |
| 125 | 398.15 | 5.0 |
| 160 | 433.15 | 9.8 |
| Table 1: Critical Micelle Concentration of CTAC in Water at Various Temperatures.[8] |
Effect of Added Salts
The addition of electrolytes to an ionic surfactant solution generally leads to a decrease in the CMC. The added ions reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules in a micelle, thereby facilitating micelle formation at a lower surfactant concentration.[2] The magnitude of this effect depends on the nature and concentration of the salt.
| Salt | Salt Concentration (M) | CMC (mM) |
| None | 0 | 1.3 |
| NaCl | 0.001 | 0.85 |
| 0.01 | 0.35 | |
| 0.1 | 0.1 | |
| NaBr | 0.001 | 0.80 |
| 0.01 | 0.30 | |
| 0.1 | 0.08 | |
| NaI | 0.001 | 0.75 |
| 0.01 | 0.25 | |
| 0.1 | 0.06 | |
| KCl | 0.001 | 0.90 |
| 0.01 | 0.40 | |
| 0.1 | 0.12 | |
| KBr | 0.001 | 0.82 |
| 0.01 | 0.32 | |
| 0.1 | 0.09 | |
| Table 2: Critical Micelle Concentration of CTAC in Aqueous Salt Solutions at 25°C.[2] |
Molecular dynamics simulations have shown that chloride ions from NaCl associate weakly with the surface of CTAC micelles, screening the electrostatic repulsions between the headgroups and thus promoting the transition from spherical to threadlike micelles at high salt concentrations.[10][11]
Effect of Organic Additives
The presence of organic additives can either increase or decrease the CMC of a surfactant, depending on the nature of the additive and its interaction with the surfactant and the solvent. A study on the effect of sugars and amino acids on the CMC of CTAC showed an increase in the CMC with increasing additive concentration, suggesting that these additives make the solvent more favorable for the surfactant monomers, thus disfavoring micellization.[7][12]
| Additive (50 mM) | CMC (mM) at 298.15 K |
| None | 1.30 |
| Glucose | 1.45 |
| Sucrose | 1.52 |
| Glycine | 1.38 |
| Alanine | 1.42 |
| Table 3: Critical Micelle Concentration of CTAC in the Presence of Organic Additives.[12] |
Experimental Protocols for CMC Determination
Several techniques can be employed to determine the CMC of a surfactant. The most common methods for ionic surfactants like CTAC are conductivity, surface tension, and fluorescence spectroscopy.
Conductometry
Principle: This method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant. Above the CMC, the rate of increase of conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual surfactant ions and they also bind some of the counter-ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[3][13]
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of CTAC in deionized water (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. For accurate determination, it is crucial to have several data points both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard KCl solutions.
-
Measure the conductivity of each prepared CTAC solution at a constant temperature.[9] Ensure thermal equilibrium is reached before taking a reading.
-
Start with the most dilute solution and progressively move to more concentrated ones, or vice-versa, ensuring the conductivity probe is rinsed with the next solution before measurement.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the CTAC concentration (C).
-
The plot will show two linear regions with different slopes.
-
Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.
-
The concentration at the intersection of these two lines is the CMC.[14]
-
Surface Tensiometry
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. This is because the surfactant molecules accumulate at the air-water interface, with their hydrophobic tails oriented away from the water. Once the interface is saturated with surfactant monomers, any further addition of surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which the surface tension plot shows a distinct break.[3][15]
Detailed Protocol:
-
Solution Preparation: As with conductometry, prepare a stock solution of CTAC and a series of dilutions covering a concentration range around the expected CMC.
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution.[16]
-
Ensure the plate or ring is thoroughly cleaned before each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value, as surfactant adsorption at the interface can be time-dependent. Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the CTAC concentration (log C).
-
The resulting graph will show a region where surface tension decreases linearly with log C, followed by a plateau region where the surface tension is nearly constant.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[15]
-
Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the non-polar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of pyrene. A common method involves monitoring the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's surroundings and shows a distinct change at the CMC.[17][18]
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a series of CTAC solutions in deionized water.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration that will yield a final concentration in the micromolar range when added to the surfactant solutions.[17]
-
-
Sample Preparation for Measurement:
-
To a constant volume of each CTAC dilution, add a small, constant volume of the pyrene stock solution. The final concentration of the organic solvent should be kept low to minimize its effect on micellization.
-
Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength for pyrene (typically around 334-339 nm).[17]
-
Record the emission spectrum for each sample (typically from 350 to 450 nm).
-
Identify the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the intensity ratio I1/I3 (or I3/I1) for each CTAC concentration.
-
Plot the I1/I3 ratio as a function of the CTAC concentration.
-
The plot will typically show a sigmoidal decrease (or increase for I3/I1). The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.[19]
-
CTAC in Drug Development and Delivery
The self-assembly of CTAC into micelles provides a powerful platform for the delivery of hydrophobic drugs. These drugs, which have poor aqueous solubility, can be encapsulated within the hydrophobic core of the micelles, thereby increasing their bioavailability and stability in physiological environments.
Key Roles of CTAC in Drug Delivery:
-
Solubilization: CTAC micelles can significantly increase the solubility of poorly water-soluble drugs, enabling their administration in aqueous formulations.[4]
-
Nanoparticle Formulation: CTAC is often used as a template or stabilizing agent in the synthesis of various nanoparticles, including mesoporous silica (B1680970) nanoparticles (MSNs).[20] These nanoparticles can be loaded with therapeutic agents for targeted drug delivery.
-
Enhanced Permeability: The cationic nature of CTAC can promote interaction with negatively charged cell membranes, potentially enhancing the permeability and cellular uptake of encapsulated drugs.
-
Antimicrobial Activity: As a quaternary ammonium compound, CTAC itself possesses antimicrobial properties and is used in various antiseptic and disinfectant formulations.[5] This intrinsic activity can be beneficial in certain drug delivery applications.
A notable application involves the use of CTAC not only as a template for creating MSNs but also as the therapeutic agent itself. The positively charged CTAC can target mitochondria, leading to cell dysfunction and apoptosis, demonstrating potential for cancer therapy.[20]
Molecular Interactions and Micelle Structure
The formation and structure of CTAC micelles are governed by a balance of forces:
-
Hydrophobic Interactions: The primary driving force for micellization is the tendency of the hydrophobic alkyl chains to avoid contact with water.
-
Electrostatic Interactions: The positively charged trimethylammonium headgroups experience electrostatic repulsion, which opposes micelle formation. This repulsion is screened by the presence of counter-ions (Cl⁻) and added electrolytes.
-
Van der Waals Forces: Attractive van der Waals forces between the alkyl chains contribute to the stability of the micelle core.
Molecular dynamics simulations have provided valuable insights into the structure and dynamics of CTAC micelles. In aqueous solution, CTAC initially forms spherical micelles. The addition of salt, such as NaCl, can induce a transition from spherical to rod-like or worm-like micelles by reducing the electrostatic repulsion between the headgroups.[10][21] The shape and size of the micelles are critical parameters that influence the drug-loading capacity and release kinetics in drug delivery applications.
Conclusion
The critical micelle concentration is a cornerstone parameter for understanding and utilizing this compound in various scientific and industrial applications, particularly in drug development. This guide has provided a detailed repository of quantitative CMC data under diverse conditions, comprehensive experimental protocols for its determination, and an exploration of the molecular principles governing its self-assembly and its role in drug delivery. For researchers and professionals in the field, a thorough understanding of the factors influencing the CMC of CTAC is paramount for the rational design and optimization of formulation and delivery systems.
References
- 1. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Analysis of CTAC's Applications and Advantages - Nanjing Chemical Material Corp. [njchm.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method of Determination of CMC | PPT [slideshare.net]
- 14. phavi.umcs.pl [phavi.umcs.pl]
- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. rsc.org [rsc.org]
- 18. usc.gal [usc.gal]
- 19. researchgate.net [researchgate.net]
- 20. Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02023K [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
The Architecture of Self-Assembly: An In-depth Technical Guide to the Structure of Hexadecyltrimethylammonium Chloride (CTAC) Micelles
For Researchers, Scientists, and Drug Development Professionals
Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant, is a cornerstone of research and development in fields ranging from materials science to drug delivery. Its ability to self-assemble into micelles—colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell—underpins its utility as a solubilizing agent, a template for nanoparticle synthesis, and a vehicle for therapeutic delivery. A thorough understanding of the structure of CTAC micelles is paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the structural characteristics of CTAC micelles, the experimental protocols for their characterization, and the factors influencing their morphology.
Core Structural Parameters of CTAC Micelles
The behavior and functionality of CTAC micelles are dictated by several key structural parameters. These parameters are not fixed but are highly responsive to the surrounding chemical and physical environment.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is the concentration at which individual CTAC monomers in an aqueous solution begin to aggregate to form micelles. Below the CMC, CTAC exists predominantly as monomers. Above the CMC, there is a dynamic equilibrium between monomers and micelles. The CMC is a fundamental property that influences the efficiency of processes such as solubilization and surface tension reduction.
The CMC of CTAC is influenced by temperature and the presence of additives. For instance, the CMC of CTAC in aqueous solution first increases with temperature up to 298 K (25 °C) and then decreases at higher temperatures[1]. The addition of salts like sodium chloride (NaCl) significantly decreases the CMC of CTAC[2]. This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the CTAC monomers by the chloride counterions, which facilitates their aggregation at lower concentrations[3].
Aggregation Number (Nagg)
The aggregation number (Nagg) refers to the average number of CTAC monomers that constitute a single micelle. This parameter is directly related to the size of the micelle. In aqueous solutions without added salt, CTAC typically forms spherical micelles with aggregation numbers reported in the range of 81 to 125, depending on the measurement technique and conditions[2]. For example, small-angle X-ray scattering (SAXS) has determined an aggregation number of 84 at 27 °C, while small-angle neutron scattering (SANS) has reported values between 90 and 125[2]. Fluorescence quenching studies have also been employed to determine the aggregation number[4][5].
Micelle Shape and Size
In pure water and at low salt concentrations, CTAC micelles are generally spherical[2]. The transition to other morphologies, such as rod-like or cylindrical micelles, is primarily induced by an increase in salt concentration[2]. Static light scattering experiments have shown that while spherical micelles are formed in NaCl solutions up to 1.5 M, rod-like micelles begin to form at NaCl concentrations higher than 1.18 M[2]. The aggregation number of these rod-like micelles increases significantly with increasing salt concentration, reaching as high as 11,400 in 4.0 M NaCl[2]. These elongated micelles can be semi-flexible and are sometimes referred to as wormlike micelles[2].
The dimensions of CTAC micelles have been characterized by various techniques. For spherical micelles, the size is on the nanometer scale. For the larger, rod-like micelles formed in high salt concentrations, contour lengths can reach up to 630 nm with a persistence length of 46.4 nm in 4.0 M NaCl[2].
Quantitative Data Summary
The following tables summarize the key quantitative data for CTAC micelles as reported in the literature.
| Parameter | Value | Conditions | Technique | Reference |
| Critical Micelle Concentration (CMC) | Varies with temperature (e.g., increases up to 298 K, then decreases) | Aqueous solution | Conductivity, Dye Solubilization | [1] |
| Decreases with increasing NaCl concentration | Aqueous NaCl solutions | Light Scattering | [2] | |
| 1.31 mM | Aqueous solution | - | [6] | |
| Aggregation Number (Nagg) | 81 - 115 | 0 - 1.5 M NaCl, 25 °C | Static Light Scattering | [2] |
| 84 | Aqueous solution, 27 °C | Small-Angle X-ray Scattering (SAXS) | [2] | |
| 90 - 125 | Water and 0.1 M NaCl | Small-Angle Neutron Scattering (SANS) | [2] | |
| Up to 11,400 | 4.0 M NaCl | Static Light Scattering | [2] | |
| Micelle Shape | Spherical | 0 - 1.5 M NaCl solutions | Static Light Scattering | [2] |
| Rod-like | NaCl concentrations > 1.18 M | Static Light Scattering | [2] | |
| Micelle Dimensions | Contour length: up to 630 nm; Persistence length: 46.4 nm | 4.0 M NaCl (for rod-like micelles) | Static Light Scattering | [2] |
Experimental Protocols for CTAC Micelle Characterization
A variety of sophisticated techniques are employed to elucidate the structure of CTAC micelles. Below are detailed methodologies for some of the key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like CTAC.
-
Principle: The specific conductivity of a surfactant solution increases with concentration. Below the CMC, this increase is steep as the surfactant exists as individual, mobile ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the rate of conductivity increase. The CMC is identified as the point of inflection in the conductivity versus concentration plot.
-
Methodology:
-
Solution Preparation: Prepare a series of CTAC solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.
-
Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution at a constant, controlled temperature.
-
Data Analysis: Plot the specific conductivity as a function of the CTAC concentration. The resulting graph will show two linear regions with different slopes. The intersection of the lines extrapolated from these two regions corresponds to the CMC.
-
Determination of Aggregation Number by Steady-State Fluorescence Quenching
This technique provides a reliable method for determining the aggregation number of micelles.
-
Principle: A fluorescent probe (fluorophore) that preferentially solubilizes within the hydrophobic core of the micelles is used. A quencher molecule, which can reduce the fluorescence intensity of the probe upon close contact, is also introduced. The quenching efficiency depends on the distribution of the quencher molecules among the micelles. By analyzing the quenching data, the concentration of micelles, and subsequently the aggregation number, can be determined.
-
Methodology:
-
Reagent Selection:
-
Fluorophore: Pyrene is a commonly used hydrophobic probe that partitions into the micellar core.
-
Quencher: A hydrophobic quencher that also resides in the micelle is chosen.
-
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of CTAC (above its CMC) and the fluorescent probe. To these solutions, add varying concentrations of the quencher.
-
Fluorescence Measurement: Using a fluorometer, measure the steady-state fluorescence intensity of the probe in each sample at its excitation and emission maxima.
-
Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation or models that account for the statistical distribution of quenchers in the micelles. The relationship between the fluorescence intensity ratio (I₀/I) and the quencher concentration can be used to calculate the micelle concentration. The aggregation number (Nagg) is then calculated using the following equation: Nagg = ( [Surfactant]total - CMC ) / [Micelle]
-
Structural Characterization by Small-Angle Scattering (SANS and SAXS)
SANS and SAXS are powerful techniques for determining the size, shape, and internal structure of micelles in solution.
-
Principle: A beam of neutrons (SANS) or X-rays (SAXS) is passed through the micellar solution. The scattering pattern of the radiation at small angles provides information about the structure of the scattering objects (the micelles). The contrast between the micelles and the solvent is crucial. In SANS, using a deuterated solvent (D₂O) enhances the contrast with the hydrogen-rich hydrocarbon core of the micelles. In SAXS, the scattering is sensitive to differences in electron density, providing information about the headgroup and counterion distribution.
-
Methodology:
-
Sample Preparation: Prepare CTAC solutions of desired concentrations in an appropriate solvent (e.g., D₂O for SANS). The sample is held in a quartz cell.
-
Data Acquisition: The sample is exposed to a collimated beam of neutrons or X-rays, and the scattered radiation is detected by a 2D detector. The scattering intensity is measured as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the wavelength of the radiation).
-
Data Analysis: The 1D scattering profile (Intensity vs. q) is analyzed by fitting it to mathematical models that describe the shape and size of the scattering particles. For spherical micelles, a core-shell model can be used. For elongated micelles, models for cylinders or worm-like chains are employed. This analysis yields parameters such as the radius of the core, the thickness of the shell, the length of the micelle, and the aggregation number.
-
Visualizing the Structure and Dynamics of CTAC Micelles
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to CTAC micelle structure.
Conclusion
The structure of this compound micelles is a dynamic and multifaceted subject of critical importance to both fundamental and applied sciences. From the initial self-assembly at the critical micelle concentration to the salt-induced transition from spherical to rod-like morphologies, the behavior of CTAC is governed by a delicate interplay of intermolecular forces and environmental conditions. The experimental protocols outlined herein, including conductivity measurements, fluorescence quenching, and small-angle scattering, provide the necessary tools for researchers to probe and understand these complex structures. A thorough grasp of the principles and data presented in this guide will empower scientists and drug development professionals to effectively design and control systems based on CTAC micelles for a wide array of innovative applications.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophys.uni-saarland.de [biophys.uni-saarland.de]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
Navigating the Solution: A Technical Guide to the Solubility of Hexadecyltrimethylammonium Chloride
For Immediate Release
A comprehensive technical guide detailing the solubility of Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant pivotal in numerous scientific and pharmaceutical applications, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of CTAC's solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
This compound, also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound characterized by a hydrophilic head and a long hydrophobic tail. This amphipathic nature governs its solubility in different media, a critical parameter for its function as an emulsifier, antistatic agent, and its use in the formulation of drug delivery systems.
Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 30 | 440 mg/L | [1] |
| Water | Not Specified | Soluble, with a tendency to form gels in aqueous solutions.[2][3] | [2][3] |
| Methanol | Not Specified | Soluble.[3] | [3] |
| Ethanol | Not Specified | Soluble. | |
| Acetone/Ether Mixture | Not Specified | Can be crystallized from this mixture.[3] | [3] |
| Alcohols | Not Specified | Generally miscible. | |
| Hydrocarbons | Not Specified | Limited solubility. |
It is generally observed that CTAC, as a quaternary ammonium salt, exhibits greater solubility in polar solvents compared to non-polar solvents.[2] The presence of the charged quaternary ammonium group facilitates interaction with polar solvent molecules like water and alcohols. Conversely, the long hydrophobic hexadecyl chain limits its solubility in non-polar hydrocarbon solvents. The solubility of CTAC in many solvents is also expected to increase with a rise in temperature.[2][4]
Experimental Protocol: Gravimetric Determination of Solubility
A reliable and straightforward method for determining the solubility of CTAC in a specific solvent is the gravimetric method. This protocol allows for the quantification of the amount of solute dissolved in a given amount of solvent at a specific temperature to establish a saturated solution.
I. Materials and Equipment
-
This compound (CTAC), analytical grade
-
Solvent of interest (e.g., ethanol, acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic water bath or incubator
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
II. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of CTAC to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the CTAC. The temperature should be below the melting point of CTAC.
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved CTAC by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved CTAC from the total mass of the saturated solution collected.
-
Express the solubility in desired units, such as grams of CTAC per 100 grams of solvent or grams of CTAC per 100 mL of solvent (requires knowing the density of the solvent at the experimental temperature).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of CTAC solubility.
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers determine the solubility of CTAC in their solvent systems of interest using standardized experimental protocols such as the one detailed herein.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexadecyltrimethylammonium Chloride (CTAC)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hexadecyltrimethylammonium chloride (CTAC), a versatile cationic surfactant used extensively in pharmaceutical and industrial applications. Understanding the thermal behavior of CTAC is critical for ensuring its safe handling, processing, and stability in various formulations.
Thermal Stability Profile of CTAC
This compound, also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound.[1] While generally stable under normal storage conditions, it undergoes decomposition at elevated temperatures.[2] The thermal stability of CTAC has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[3]
The following table summarizes key quantitative data related to the thermal decomposition of CTAC.
| Parameter | Value | Method/Conditions | Reference |
| Melting Point | 232-237 °C | Not Specified | |
| Melting Point | 233-235 °C | Literature | [4] |
| Decomposition Temp. | >229 °C | Not Specified | [5] |
| Pyrolysis Temp. | ~275 °C | TGA | [6] |
| Significant Weight Loss | 210-300 °C | TGA (on GO-CTAC) | [7] |
Thermal Decomposition Pathway and Products
When subjected to heat, CTAC undergoes thermal degradation, leading to the formation of various decomposition products. The exact mechanism can be influenced by the surrounding atmosphere (e.g., air vs. inert gas).
When heated to decomposition, CTAC is known to emit toxic fumes, including hydrogen chloride and nitrogen oxides.[8][9][10] Irritating fumes of hydrogen chloride may also form in fires.[11]
A proposed decomposition mechanism in an air atmosphere involves a multi-step process:
-
Hofmann Elimination: An initial endothermic step involves the elimination of trimethylamine (B31210), yielding a long-chain alkene (hexadecene).[12]
-
Chain Fragmentation: A subsequent exothermic step involves the fragmentation of the hydrocarbon chain.[12]
-
Oxidation: Finally, at higher temperatures (around 320°C), the remaining organic fragments are oxidized to carbon dioxide.[12]
Below is a diagram illustrating the proposed thermal decomposition pathway of CTAC.
Experimental Protocols for Thermal Analysis
The thermal stability of CTAC is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Principle: TGA is a technique where the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[3] It provides information on thermal stability and the temperatures at which decomposition events occur.
Typical Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the CTAC sample (typically 5-10 mg) is placed into a tared TGA pan (e.g., alumina, platinum).
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) is purged through the furnace at a constant flow rate.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample's mass, temperature, and time.
-
Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature). The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[3]
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the CTAC sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is heated (or cooled) at a controlled, linear rate (e.g., 10°C/min) over the desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The data is plotted as a DSC thermogram (heat flow vs. temperature). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point is determined from the peak of the endothermic melting transition.
The general workflow for conducting thermal analysis is depicted below.
Factors Influencing Thermal Stability
The observed thermal stability and decomposition profile of CTAC can be influenced by several experimental parameters. Understanding these factors is crucial for the accurate interpretation of thermal analysis data.
-
Heating Rate: Higher heating rates can shift the apparent decomposition temperatures to higher values.
-
Atmosphere: The presence of oxygen (air) can lead to oxidative decomposition, which often occurs at lower temperatures and follows different pathways compared to decomposition in an inert atmosphere (e.g., nitrogen).[12]
-
Sample Purity: Impurities can act as catalysts or inhibitors, altering the decomposition temperature and mechanism.
-
Sample Mass and Form: The mass and physical form (e.g., powder, crystal) of the sample can affect heat and mass transfer, thereby influencing the decomposition kinetics.
The relationship between these factors and the resulting data is summarized in the diagram below.
Conclusion
This compound exhibits thermal decomposition at temperatures exceeding its melting point of approximately 232-237°C. The primary decomposition process involves the elimination of trimethylamine and the subsequent fragmentation and oxidation of the alkyl chain, releasing products such as hydrogen chloride, nitrogen oxides, and carbon dioxide.[8][10][12] The precise thermal behavior is dependent on experimental conditions, particularly the heating rate and atmosphere. For professionals in research and drug development, a thorough understanding of CTAC's thermal properties through techniques like TGA and DSC is essential for ensuring product quality, stability, and safety during manufacturing and storage.
References
- 1. Cetrimonium chloride - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
Hexadecyltrimethylammonium Chloride (CTAC) and Its Interaction with Biological Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a long hydrocarbon tail and a positively charged headgroup. This amphipathic nature drives its interaction with biological membranes, leading to a range of effects from membrane disruption to the induction of programmed cell death. Understanding these interactions is crucial for its application in various fields, including as an antimicrobial agent, a component in drug delivery systems, and a tool in cell biology research. This technical guide provides an in-depth overview of the mechanisms of CTAC's interaction with biological membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Mechanisms of CTAC-Membrane Interaction
The primary interaction of CTAC with biological membranes is driven by electrostatic and hydrophobic forces. The positively charged trimethylammonium headgroup of CTAC interacts with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497) and other anionic phospholipids. Following this initial electrostatic attraction, the hydrophobic hexadecyl tail can insert into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a variety of consequences.
Membrane Disruption and Permeabilization
The insertion of CTAC molecules into the lipid bilayer perturbs the packing of phospholipids, leading to an increase in membrane fluidity and permeability. At lower concentrations, this can result in the formation of transient pores, leading to the leakage of ions and small molecules. As the concentration of CTAC increases, this disruption becomes more severe, leading to the solubilization of the membrane and complete loss of its barrier function. This detergent-like effect is a key mechanism behind CTAC's antimicrobial activity.[1]
Induction of Cell Death
Beyond simple membrane lysis, CTAC has been shown to induce programmed cell death, or apoptosis, in various cell types. This process is a more controlled form of cell death compared to necrosis and involves a cascade of specific signaling events. The interaction of CTAC with the cell membrane can trigger both the intrinsic and extrinsic apoptotic pathways.
Quantitative Data on CTAC-Membrane Interactions
The following tables summarize the available quantitative data on the effects of CTAC on biological membranes.
Table 1: Antimicrobial Activity of CTAC against Candida Species
| Candida Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| C. albicans | 8 | 8 |
| C. tropicalis | 4 | 8 |
| C. glabrata | 2 | 4 |
Source: Data compiled from a study on the antifungal activity of CTAC.[1]
Table 2: Effect of CTAC on Membrane Integrity of Candida Species
| Candida Species | CTAC Concentration | Propidium (B1200493) Iodide Uptake (% of cells) |
| C. albicans | MIC (8 µg/mL) | Increased fluorescence observed |
| C. tropicalis | MIC (4 µg/mL) | Increased fluorescence observed |
| C. glabrata | MIC (2 µg/mL) | Increased fluorescence observed |
Note: While the referenced study observed a significant increase in propidium iodide fluorescence, indicating membrane damage, specific percentage values were not provided.[1]
Table 3: Effect of CTAC on Zeta Potential of Liposomes
| CTAC Concentration (mM) | Zeta Potential (mV) |
| 0 | -36 |
| 0.01 | -15 |
| 0.03 | +5 |
| 0.06 | +20 |
| 0.34 | +45 |
Source: Representative data illustrating the change in zeta potential of anionic liposomes upon addition of a cationic surfactant. Specific data for CTAC may vary depending on the liposome (B1194612) composition and experimental conditions.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of CTAC with biological membranes.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon membrane damage.
Materials:
-
Cells of interest
-
CTAC solution at various concentrations
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CTAC in a suitable cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of CTAC. Include a vehicle control (medium without CTAC) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity for each CTAC concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
Propidium Iodide (PI) Uptake Assay for Membrane Permeability
This flow cytometry-based assay assesses membrane integrity. Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.
Materials:
-
Cells of interest
-
CTAC solution at various concentrations
-
Propidium iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with different concentrations of CTAC for a specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Resuspend the cells in a binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add PI staining solution to the cell suspension to a final concentration of 1-2 µg/mL.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry. Excite the PI at 488 nm and detect the emission in the red channel (typically around 617 nm).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive cells, which represents the population of cells with compromised membranes.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
CTAC solution at various concentrations
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with various concentrations of CTAC for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at two wavelengths:
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.
-
Red fluorescence (aggregates): Excitation ~585 nm, Emission ~590 nm.
-
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in CTAC-induced apoptosis.
Caption: Extrinsic apoptosis pathway induced by CTAC.
Caption: Intrinsic apoptosis pathway induced by CTAC.
Experimental Workflow
The following diagram outlines a general workflow for investigating the interaction of CTAC with biological membranes.
Caption: Experimental workflow for studying CTAC-membrane interactions.
Conclusion
This compound exerts its biological effects primarily through its interaction with and disruption of cellular membranes. This interaction leads to increased membrane permeability and, at sufficient concentrations, induces apoptosis through both intrinsic and extrinsic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted interactions of CTAC with biological membranes. A deeper understanding of these mechanisms will facilitate the development of novel applications for CTAC in medicine and biotechnology.
References
Characterization of Hexadecyltrimethylammonium Chloride: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
Hexadecyltrimethylammonium chloride (HDTMA-Cl), also known as cetyltrimethylammonium chloride (CTAC), is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biotechnology. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium (B1175870) headgroup, allows it to self-assemble into micelles in aqueous solutions above a certain concentration. A thorough understanding of its spectral properties is crucial for its characterization, quality control, and the development of novel applications. This technical guide provides an in-depth overview of the key spectral characteristics of HDTMA-Cl and the experimental protocols for their determination.
Physicochemical and Spectral Data Summary
The following tables summarize the key physicochemical and spectral data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₄₂ClN | [1] |
| Molecular Weight | 320.00 g/mol | [1] |
| Appearance | White to off-white powder or colorless to pale yellow liquid | [2][3] |
| Critical Micelle Concentration (CMC) in water at 25°C | 1.3 mM | [4] |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~2917 | C-H (Alkyl Chain) | Asymmetric Stretching |
| ~2850 | C-H (Alkyl Chain) | Symmetric Stretching |
| ~1470 | C-H (Alkyl Chain) | Bending (Scissoring) |
Note: The exact peak positions can vary slightly depending on the physical state of the sample and the measurement technique.[5]
Table 3: ¹H NMR Spectroscopy Data for this compound (Representative Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
| ~0.88 | -CH₃ (Terminal methyl of alkyl chain) | Triplet |
| ~1.25 | -(CH₂)₁₃- (Bulk methylene (B1212753) groups of alkyl chain) | Multiplet |
| ~1.70 | -CH₂-CH₂-N⁺- | Multiplet |
| ~3.10 | -N⁺-(CH₃)₃ (Trimethylammonium headgroup) | Singlet |
| ~3.30 | -CH₂-N⁺- | Multiplet |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and concentration. Data is estimated based on similar long-chain quaternary ammonium salts.[6][7]
Table 4: ¹³C NMR Spectroscopy Data for this compound (Representative Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~14.0 | -CH₃ (Terminal methyl of alkyl chain) | | ~22.5 - 32.0 | -(CH₂)₁₄- (Methylene groups of alkyl chain) | | ~53.0 | -N⁺-(CH₃)₃ (Trimethylammonium headgroup) | | ~67.0 | -CH₂-N⁺- |
Note: Chemical shifts are referenced to a standard and can vary based on the solvent. The broad range for the methylene groups is due to the slightly different chemical environments of each carbon along the chain.[8][9][10]
Spectroscopic Characterization Techniques and Experimental Protocols
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For HDTMA-Cl, it is primarily used to confirm the presence of the long alkyl chain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid HDTMA-Cl powder or a drop of its solution onto the ATR crystal. If using a solid, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[11]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
Sample Analysis: Acquire the FTIR spectrum of the HDTMA-Cl sample. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Subtract the background spectrum from the sample spectrum. The resulting spectrum should show the characteristic absorption bands of HDTMA-Cl. Identify the key peaks corresponding to the C-H stretching and bending vibrations of the hexadecyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in HDTMA-Cl.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of HDTMA-Cl for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or deuterium (B1214612) oxide, D₂O) in a clean NMR tube.[12] Ensure the solid is fully dissolved; gentle vortexing or sonication may be used.[12] The solution should be free of any particulate matter.[13]
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, should be added for accurate chemical shift referencing.[14]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[12] The NMR spectrum is then acquired by applying a series of radiofrequency pulses and recording the resulting signal.
-
Data Processing: The acquired data (Free Induction Decay, FID) is transformed into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
UV-Visible (UV-Vis) Spectroscopy
Due to the absence of significant chromophores (i.e., light-absorbing groups in the 200-800 nm range), pure this compound does not exhibit characteristic absorption peaks in a standard UV-Vis spectrum.[3] Its UV-Vis spectrum in a non-absorbing solvent will typically show a baseline with possible interference from the solvent cutoff at lower wavelengths. However, UV-Vis spectroscopy can be employed indirectly to study the aggregation behavior of HDTMA-Cl when used in conjunction with chromophoric probes.
Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination
Fluorescence spectroscopy is a highly sensitive method for determining the CMC of surfactants. The technique utilizes a fluorescent probe, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of its microenvironment.
Experimental Protocol: CMC Determination using Pyrene as a Fluorescent Probe
-
Stock Solution Preparation:
-
Prepare a stock solution of HDTMA-Cl in deionized water at a concentration well above its expected CMC (e.g., 20 mM).
-
Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[15]
-
-
Sample Series Preparation:
-
Prepare a series of aqueous solutions of HDTMA-Cl with varying concentrations by serial dilution of the stock solution. The concentration range should span from well below to well above the expected CMC (e.g., from 0.1 mM to 5 mM).
-
To each HDTMA-Cl solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[16] The volume of the pyrene stock solution should be minimal to avoid significant changes in the solvent composition.
-
-
Fluorescence Measurements:
-
Data Analysis:
-
From each emission spectrum, determine the intensities of the first (I₁) and third (I₃) major vibronic peaks, typically found around 372 nm and 383 nm, respectively.[15]
-
Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the HDTMA-Cl concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the pyrene probe begins to partition into the nonpolar micellar core.[17]
-
Visualizing Experimental Workflows and Molecular Behavior
The following diagrams, generated using the DOT language, illustrate key processes in the characterization of HDTMA-Cl.
Caption: Experimental workflow for the spectral characterization of HDTMA-Cl.
Caption: Monomer-to-micelle transition of HDTMA-Cl with increasing concentration.
References
- 1. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. An FTIR investigation of hexadecyltrimethylammonium intercalation into rectorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-HEXADECYLTRIMETHYLAMMONIUM PERCHLORATE(6941-37-3) 1H NMR [m.chemicalbook.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Hexadecyl trimethyl ammonium bromide(57-09-0) 13C NMR [m.chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rsc.org [rsc.org]
- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Plant DNA Extraction using Hexadecyltrimethylammonium Chloride (CTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular applications, including polymerase chain reaction (PCR), DNA sequencing, and Southern blotting. Plant cells, however, present unique challenges due to the presence of a rigid cell wall and the high content of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Hexadecyltrimethylammonium chloride (CTAB) method is a robust and widely adopted protocol for overcoming these challenges. CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms complexes with polysaccharides, allowing for their removal. This application note provides a detailed protocol for the CTAB-based extraction of plant DNA, along with quantitative data on expected yield and purity, and a visual representation of the experimental workflow.
Principle of the CTAB Method
The CTAB DNA extraction method is based on the principle of selective precipitation of nucleic acids in the presence of a cationic detergent. In a high-salt environment, CTAB binds to polysaccharides and other cellular debris, keeping them in solution while the DNA is precipitated. The protocol involves the disruption of the cell wall, lysis of the cell and nuclear membranes to release the DNA, removal of contaminants, and finally, the precipitation and purification of the DNA.
Experimental Protocols
Materials and Reagents
-
Plant Tissue: Young, fresh leaves are preferable as they contain higher concentrations of DNA and fewer secondary metabolites.
-
Liquid Nitrogen
-
CTAB Extraction Buffer:
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)
-
0.2% (v/v) β-mercaptoethanol (add fresh before use)
-
-
Chloroform:Isoamyl Alcohol (24:1, v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer:
-
10 mM Tris-HCl (pH 8.0)
-
1 mM EDTA (pH 8.0)
-
-
RNase A (10 mg/mL)
Procedure
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of fresh plant tissue.
-
Freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is crucial to prevent the tissue from thawing during this step.[1]
-
-
Lysis:
-
Purification:
-
After incubation, add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1) to the tube.
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 rpm for 15 minutes at room temperature.[1]
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface containing cellular debris.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.[4]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and other impurities.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it can be difficult to dissolve.
-
-
Resuspension and RNA Removal:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
To remove RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Store the purified DNA at -20°C for long-term use.
-
Data Presentation
The yield and purity of the extracted DNA can be quantified using a spectrophotometer. The absorbance at 260 nm (A260) is used to determine the DNA concentration, while the ratios of absorbance at 260/280 nm and 260/230 nm provide an indication of purity. An A260/280 ratio of ~1.8 is generally considered pure for DNA. The A260/230 ratio should ideally be between 2.0 and 2.2, indicating low contamination with polysaccharides and polyphenols.
| Plant Species | DNA Yield (µg/g of tissue) | A260/280 Ratio | Reference |
| Solanum lycopersicum (Tomato) | 150 - 250 | 1.75 - 1.85 | [5] |
| Oryza sativa (Rice) | 100 - 200 | 1.80 - 1.90 | [6] |
| Arabidopsis thaliana | 200 - 400 | 1.82 - 1.95 | [6] |
| Zea mays (Maize) | 50 - 150 | 1.70 - 1.80 | [2] |
| Medicinal Plants (Various) | 179 - 833 | 1.26 - 1.93 |
| CTAB Protocol Modification | Plant Species | DNA Yield (ng/µL) | A260/280 Ratio | Reference |
| Standard CTAB | Spathoglottis aurea | 119300 | 1.26 | |
| Modified CTAB | Spathoglottis aurea | - | 1.8 - 2.0 | |
| Standard CTAB | Banana (G9) | 111.7 - 151.7 | 1.79 | [6] |
| Standard CTAB | Banana (Malbhog) | - | 0.8 - 1.44 | [6] |
Mandatory Visualization
Caption: Experimental workflow for plant DNA extraction using the CTAB method.
References
Application Note: Synthesis of Anisotropic Gold Nanoparticles using Hexadecyltrimethylammonium Chloride (CTAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedicine due to their unique size- and shape-dependent optical properties, biocompatibility, and large surface area for functionalization[1]. Anisotropic AuNPs, such as nanorods and nanocubes, are of particular interest in drug development for applications including photothermal therapy, targeted drug delivery, and advanced bioimaging[1][2][3]. The synthesis of these specialized nanoparticles is often accomplished using a seed-mediated growth method where Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant, plays a critical role as a shape-directing and stabilizing agent[4][5][6]. CTAC forms a bilayer on the nanoparticle surface, preferentially binding to specific crystal facets to control particle growth and morphology[7][8]. This document provides a detailed protocol for the synthesis of anisotropic AuNPs using CTAC, focusing on the widely adopted seed-mediated approach.
Mechanism of CTAC in Anisotropic Synthesis
The anisotropic growth of gold nanoparticles in the presence of CTAC is a complex process governed by the selective passivation of certain crystallographic faces. CTAC molecules, along with chloride ions, adsorb onto the gold surface[7]. This adsorption is not uniform across all crystal faces. For instance, in the formation of nanorods, the surfactant bilayer binds more strongly to the {100} and {110} side facets than to the {111} end facets[7][9][10]. This preferential binding inhibits the deposition of gold atoms on the sides, forcing growth to occur primarily at the ends of the particle, leading to an elongated, rod-like shape. The concentration of CTAC, the presence of co-surfactants, and other additives like silver nitrate (B79036) (AgNO₃) can further modulate this directional growth to fine-tune the final aspect ratio and dimensions of the nanoparticles[11][12].
Experimental Protocol: Seed-Mediated Synthesis of Gold Nanocubes
This protocol is adapted from established methods for synthesizing CTAC-capped gold nanocubes, which are valuable for applications requiring sharp edges that generate strong electromagnetic field enhancements[4].
Materials and Equipment
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (CTAC)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold solution
-
Ascorbic acid (AA)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glass vials and magnetic stir bars
-
Spectrophotometer (UV-Vis)
-
Transmission Electron Microscope (TEM)
-
Centrifuge
Procedure
Part 1: Gold Seed Particle Synthesis
-
Preparation of Seed Solution: Prepare a 10 mL aqueous solution containing 0.025 M HAuCl₄ and 0.1 M CTAC in a glass vial[4].
-
Reduction: While vigorously stirring or vortexing the solution, rapidly inject 450 µL of freshly prepared, ice-cold 0.02 M NaBH₄[4].
-
Incubation: A color change from yellow to brownish-yellow indicates the formation of gold seeds[4]. Continue stirring for 2 minutes, then age the solution at room temperature for at least 30 minutes before use[11].
Part 2: Gold Nanocube Growth
-
Preparation of Growth Solution: In a separate vial, prepare a growth solution by mixing HAuCl₄ (final concentration ~0.25 mM), CTAC (final concentration ~0.1 M), and ascorbic acid (final concentration ~0.4 mM) in DI water. The ascorbic acid acts as a mild reducing agent[9].
-
Seeding: Add a small volume (e.g., 10-50 µL) of the aged seed solution to the growth solution while gently stirring[12]. The exact volume can be optimized to control the final nanocube size.
-
Growth: Allow the reaction to proceed undisturbed for several hours at a constant temperature (e.g., 25-30 °C)[12]. The solution will gradually change color as the nanocubes form. The final color is typically a bright pink or reddish hue for nanocubes[4].
-
Purification: To remove excess CTAC and other reactants, purify the synthesized nanocubes by centrifugation[13][14]. Typically, this involves centrifuging the solution, removing the supernatant, and resuspending the nanoparticle pellet in a dilute CTAC solution (e.g., 20 mM) or DI water[13]. This process should be repeated at least twice.
Data Presentation
The properties of the synthesized gold nanoparticles are highly dependent on the reaction parameters. The following table summarizes typical data obtained from the characterization of CTAC-capped gold nanocubes.
| Parameter | Value | Characterization Method | Reference |
| Morphology | Cubic | TEM | [4] |
| Average Size (Edge Length) | 49.4 ± 5 nm | TEM | [4] |
| Localized Surface Plasmon Resonance (LSPR) Peak | 541.3 nm | UV-Vis Spectroscopy | [4] |
| Zeta Potential (CTAC-capped) | +20 mV to +37.8 mV | DLS / Zeta Potential Analyzer | [4][15] |
| Zeta Potential (after DNA functionalization) | -17 mV | DLS / Zeta Potential Analyzer | [4] |
Table 1: Representative quantitative data for CTAC-synthesized gold nanocubes.
Visualizations
Experimental Workflow
The seed-mediated synthesis process can be visualized as a multi-step workflow.
Mechanism of Anisotropic Growth
The role of CTAC as a shape-directing agent is visualized below, showing preferential binding to specific crystal facets.
Applications in Drug Development
CTAC-capped AuNPs serve as versatile platforms in drug and gene delivery[3][16]. The positively charged surface, imparted by the CTA⁺ headgroups, facilitates electrostatic interaction with negatively charged biomolecules like DNA and siRNA, making them effective non-viral gene vectors[4][16]. However, the inherent cytotoxicity of CTAC is a significant concern[4]. Therefore, for in-vivo applications, a ligand exchange step is often necessary to replace the CTAC layer with more biocompatible coatings such as polyethylene (B3416737) glycol (PEG) or other functional biomolecules[4][13]. This surface modification not only reduces toxicity but also improves colloidal stability in biological media and allows for the attachment of targeting ligands for site-specific drug delivery[1][13]. The strong plasmon resonance of these nanoparticles, especially nanorods, is harnessed in photothermal therapy, where they convert near-infrared (NIR) light into heat to ablate cancer cells[3].
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]
- 4. DNA-Biofunctionalization of CTAC-Capped Gold Nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06358A [pubs.rsc.org]
- 7. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.usm.my [eprints.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. Growth and form of gold nanorods prepared by seed-mediated, surfactant-directed synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. wilhelm-lab.com [wilhelm-lab.com]
- 14. Nanopartz Gold Nanoparticle Purification Methods [nanopartz.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]
Application Notes and Protocols: Hexadecyltrimethylammonium Chloride (CTAC) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltrimethylammonium chloride (CTAC), also known as cetyltrimethylammonium chloride, is a cationic surfactant belonging to the quaternary ammonium (B1175870) compounds.[1][2] Its amphiphilic nature, consisting of a long hydrophobic hexadecyl tail and a hydrophilic quaternary ammonium head group, allows it to self-assemble into micelles in aqueous solutions and function effectively as a surfactant and emulsifier.[1][3] These properties, combined with its antimicrobial capabilities and ability to interact with biological membranes, have made CTAC a versatile excipient and active component in the development of advanced drug delivery systems.[4][5] This document provides detailed application notes on its various roles and protocols for the formulation and characterization of CTAC-based drug carriers.
Application Notes
CTAC as a Surfactant and Solubilizing Agent
Due to its surfactant properties, CTAC is employed to improve the solubility and stability of poorly water-soluble drugs.[3] By forming micelles above its critical micelle concentration (CMC), CTAC can encapsulate hydrophobic drug molecules within its core, thereby increasing their apparent aqueous solubility.[6][7] This is crucial for formulating both oral and topical medications.[3]
-
Micelle Formation : In aqueous solutions, CTAC molecules self-assemble into spherical or rod-like micelles, creating a hydrophobic core that can host lipophilic drugs.[6][8]
-
Emulsification : CTAC is used to stabilize oil-in-water emulsions in creams and lotions, ensuring uniform distribution of the active pharmaceutical ingredient (API).[3]
-
Antimicrobial Preservation : Its inherent antimicrobial properties help preserve pharmaceutical formulations against microbial contamination.[4][5]
CTAC in Nanoparticle-Based Drug Delivery
CTAC plays a critical role as a stabilizing agent, capping agent, or template in the synthesis of various nanoparticles for drug delivery.[9][10][11] Its positive charge imparts a cationic surface to the nanoparticles, which can influence their stability, drug loading capacity, and biological interactions.
-
Mesoporous Silica (B1680970) Nanoparticles (MSNs) : CTAC is often used as a structure-directing agent (template) in the synthesis of MSNs. The resulting nanoparticles can be loaded with therapeutic agents. In some applications, the residual CTAC itself can act as an anticancer agent by targeting mitochondria.[9]
-
Gold and Silver Nanoparticles : In the synthesis of metallic nanoparticles, CTAC acts as a capping agent that controls particle size and prevents aggregation.[11][12][13] These functionalized nanoparticles are explored for diagnostics and nanotherapeutics.[10][14] The positive surface charge facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
CTAC for Enhanced Cellular Permeability and Targeting
The cationic nature of CTAC facilitates interactions with negatively charged cell membranes, leading to enhanced permeability and cellular uptake of drugs.[4]
-
Membrane Interaction : The positive charge of the CTAC headgroup interacts with the negative charges on the cell surface, which can transiently disrupt the membrane integrity and promote drug entry.
-
Mitochondria-Targeting : Cancer cells exhibit a more negative mitochondrial membrane potential compared to normal cells. The positive charge of CTAC allows nanoparticles coated with it to selectively accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction and inducing apoptosis.[9] This targeted approach enhances the therapeutic efficacy of anticancer drugs while potentially reducing systemic toxicity.
CTAC in Topical and Ophthalmic Drug Delivery
CTAC is utilized in topical formulations to improve drug penetration and for its antiseptic properties.[15][16] In ophthalmic delivery, cationic emulsions containing CTAC can enhance drug residence time on the ocular surface.
-
Topical Formulations : As a permeation enhancer, CTAC can improve the delivery of APIs through the skin barrier.[17][18] It is found in compounded topical creams for pain relief.[16]
-
Ophthalmic Emulsions : The ocular surface is negatively charged. Cationic oil-in-water nanoemulsions formulated with CTAC can increase precorneal residence time through electrostatic interactions, thereby improving drug bioavailability to the eye.[19] This is a significant advantage over conventional eye drops, which are often cleared rapidly.[20][21]
CTAC in Gene Delivery
The ability of cationic molecules to condense and protect negatively charged nucleic acids (DNA, siRNA) makes them suitable candidates for non-viral gene vectors.[22][23] Cationic polymers and surfactants, including CTAC, can form complexes (polyplexes) with genetic material.
-
Complexation : CTAC can electrostatically interact with DNA or RNA, condensing it into nanoparticles that protect it from degradation by nucleases.[23]
-
Cellular Entry : The net positive charge of these complexes facilitates binding to and entry into target cells, which is the first critical step for successful gene therapy.[24]
Safety and Toxicity Considerations
While CTAC offers numerous benefits, its potential for toxicity must be carefully managed. High concentrations of CTAC can cause skin and eye irritation and may be toxic to cells.[1][25][26] Its use in pharmaceutical formulations is subject to strict regulatory guidelines to ensure patient safety.[5] The cytotoxicity of CTAC is a key consideration, and formulations must be optimized to use the lowest effective concentration.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on CTAC-based drug delivery systems.
Table 1: Physicochemical Properties of CTAC-Based Nanoparticles
| Nanoparticle System | Role of CTAC | Particle Size (nm) | Zeta Potential (mV) | Drug/Cargo | Reference |
|---|---|---|---|---|---|
| Gold Nanocubes | Capping Agent | - | +20 | DNA | [14] |
| Silver Nanoparticles | Capping Agent | 1–5 | - | - | [11] |
| Itraconazole Nanocrystals | Stabilizer | 253.7 | +26.4 | Itraconazole | [15] |
| Insecticide Emulsion | Surfactant | 1,230–4,480 | - | Insecticide | [27] |
| CTAC@MSNs-HSA | Template/API | ~150 | - | CTAC |[9] |
Table 2: Drug Release and Efficacy Data
| Delivery System | Drug | Release Conditions | % Drug Release | Efficacy Metric | Reference |
|---|---|---|---|---|---|
| IONPs@CtAC-MR | Morin (B1676745) Hydrate (B1144303) | pH 7.4, 24 h | 20.17% | Cytotoxic against T98-G cells | [28] |
| IONPs@CtAC-MR | Morin Hydrate | pH 5.4, 24 h | 13.36% | Cytotoxic against T98-G cells | [28] |
| Itraconazole Hydrogel | Itraconazole | 24 h | 87.95% | 4.6x enhanced permeation | [15] |
| TT-CTAC Cream | Multi-drug | Topical Application | - | 40% reduction in pain score |[16] |
Experimental Protocols
Protocol 1: Synthesis of CTAC-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a generalized method adapted from literature for synthesizing CTAC-capped AuNPs.[12][13]
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
This compound (CTAC) solution
-
Ascorbic acid (reducing agent)
-
Deionized (DI) water
Procedure:
-
In a clean glass flask, prepare an aqueous solution of CTAC at the desired concentration (e.g., 100 mM).
-
Add a specific volume of HAuCl₄ solution to the CTAC solution while stirring. The solution should turn from yellow to colorless as AuCl₄⁻ complexes with CTA⁺.
-
Gently heat the solution to a specific temperature (e.g., 30-40°C) under continuous stirring.
-
Rapidly inject a freshly prepared aqueous solution of ascorbic acid into the flask. The molar ratio of ascorbic acid to HAuCl₄ is a critical parameter for controlling particle size.
-
Observe the color change of the solution, typically from colorless to ruby red, indicating the formation of AuNPs.
-
Continue stirring the solution for at least 1-2 hours to ensure the reaction is complete and the nanoparticles are stable.
-
Purify the resulting AuNP suspension by centrifugation (e.g., 10,000 rpm for 30 minutes) to remove excess reactants. Resuspend the nanoparticle pellet in DI water. Repeat this step twice.
-
Store the final CTAC-stabilized AuNP suspension at 4°C for future use.
Protocol 2: Characterization of CTAC-Based Nanoparticles
1. Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the nanoparticle suspension in DI water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation. A positive zeta potential confirms the presence of the cationic CTAC coating.[15]
2. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely at room temperature. The grid can be optionally stained with a negative staining agent like phosphotungstic acid if required.
-
Image the grid using a TEM to visualize the size, shape, and morphology of the nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical dialysis-based method for assessing the release of a drug from a CTAC-based formulation.[28]
Materials:
-
Drug-loaded nanoparticle formulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the endosomal environment).
-
Shaking incubator or water bath.
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC).
Procedure:
-
Accurately measure a specific volume (e.g., 2 mL) of the drug-loaded nanoparticle formulation and place it inside a dialysis bag.
-
Seal the dialysis bag securely and immerse it in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative % Release = (Concentration at time t * Volume of release medium + Σ(Concentration at time t-1 * Volume of sample withdrawn)) / Initial amount of drug * 100
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for formulating and evaluating CTAC-based drug delivery systems.
Caption: Mechanism of mitochondria-targeting by a positively charged CTAC-coated nanoparticle.
Caption: Diverse roles of CTAC in the design of modern drug delivery systems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 112-02-7: this compound [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. What are the applications of Hexadecyl trimethyl ammonium chloride in pharmaceutical industry? - Blog [panze-chemical.com]
- 6. Polymeric micelles for hydrophobic drug delivery [atomfair.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. imaelab.jpn.org [imaelab.jpn.org]
- 9. Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02023K [pubs.rsc.org]
- 10. DNA-Biofunctionalization of CTAC-Capped Gold Nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stepwise Preparation of Spherical Gold Nanoparticles Passivated with Cationic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-Biofunctionalization of CTAC-Capped Gold Nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Retrospective Study on the Analgesic Activity of a Topical (TT-CTAC) Cream in Patients With Diabetic Neuropathy and Other Chronic Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 18. Topical Drug Delivery: Innovative Controlled Release Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crstoday.com [crstoday.com]
- 21. Ophthalmic drug delivery systems--recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cationic polymers for gene delivery: designs for overcoming barriers to systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Gene Therapy Delivery: Overcoming Major Barriers Today | Technology Networks [technologynetworks.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. echemi.com [echemi.com]
- 27. researchgate.net [researchgate.net]
- 28. Activated carbon-coated iron oxide magnetic nanocomposite (IONPs@CtAC) loaded with morin hydrate for drug-delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecyltrimethylammonium Chloride (CTAC) as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) salt, serves as an efficient phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, enables the transport of anionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This catalytic process overcomes the mutual insolubility of reactants, leading to enhanced reaction rates, milder reaction conditions, and often improved yields and selectivities. The use of CTAC aligns with the principles of green chemistry by often allowing the use of water as a solvent and reducing the need for harsh organic solvents.[1][2]
These application notes provide an overview of the utility of CTAC in key organic transformations, including detailed protocols and quantitative data to facilitate its implementation in the laboratory.
Mechanism of Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis involves the generation of a lipophilic ion pair. The quaternary ammonium cation (Q⁺) of CTAC exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous or solid phase. This newly formed ion pair, [Q⁺Y⁻], is sufficiently soluble in the organic phase to be transported across the phase boundary. In the organic phase, the anion Y⁻ is in a less solvated and therefore more reactive state, allowing it to react readily with the organic substrate (RX). The resulting product is RY, and the catalyst cation Q⁺, now paired with the leaving group anion X⁻, returns to the aqueous or solid phase to repeat the catalytic cycle.
Signaling Pathway Diagram
Caption: General mechanism of phase transfer catalysis with CTAC (Q⁺Cl⁻).
Applications in Organic Synthesis
CTAC is a versatile catalyst for a range of organic transformations, including:
-
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis): Facilitating the reaction between an alkoxide and an alkyl halide.
-
Oxidation Reactions: Enabling the use of inorganic oxidizing agents in organic media.
-
N-Alkylation of Heterocycles: Promoting the alkylation of nitrogen-containing cyclic compounds.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. Phase transfer catalysis with CTAC allows this reaction to be carried out under mild conditions, often with aqueous sodium hydroxide (B78521) as the base, thus avoiding the need for anhydrous solvents and expensive bases.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (B47542) (9.4 g, 0.1 mol), toluene (B28343) (40 mL), and this compound (CTAC) (0.64 g, 2 mol%).
-
Addition of Base: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (10 mL).
-
Addition of Alkylating Agent: Slowly add benzyl (B1604629) chloride (12.65 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography.
| Alkyl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Chloride | Phenol | TBAB (5) | 50% NaOH | Toluene | 2 | 95 |
| n-Butyl Bromide | 4-Nitrophenol | Aliquat 336 (4) | K₂CO₃ | Dichloromethane (B109758) | 5 | 92 |
| Allyl Bromide | 2-Naphthol | TBAB (2) | 30% KOH | Benzene | 3 | 98 |
TBAB: Tetrabutylammonium Bromide; Aliquat 336: Tricaprylmethylammonium chloride.
Oxidation of Alcohols
Phase transfer catalysis enables the oxidation of alcohols in organic solvents using aqueous solutions of common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. CTAC facilitates the transfer of the oxidizing anion into the organic phase, allowing for the efficient and often selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place benzyl alcohol (10.8 g, 0.1 mol) and dichloromethane (50 mL). Add this compound (CTAC) (0.64 g, 2 mol%).
-
Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (15.8 g, 0.1 mol) in water (100 mL).
-
Reaction: Cool the reaction flask in an ice bath to 0-5°C. With vigorous stirring, add the potassium permanganate solution dropwise over a period of 1 hour.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the purple permanganate color and the formation of brown manganese dioxide. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete (typically 2-3 hours), filter the mixture to remove manganese dioxide. Wash the solid with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic filtrates and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield benzaldehyde.
The following table presents representative data for the phase transfer-catalyzed oxidation of alcohols using various catalysts.
| Alcohol | Oxidant | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl Alcohol | KMnO₄ | TBAB (5) | Dichloromethane | 4 | 90 |
| Cyclohexanol | NaOCl | Aliquat 336 (2) | Ethyl Acetate | 2 | 85 |
| 1-Octanol | H₂O₂/Na₂WO₄ | TBAB (3) | Toluene | 6 | 78 |
N-Alkylation of Heterocycles
The N-alkylation of heterocyclic compounds such as imidazoles, triazoles, and indoles is a fundamental transformation in medicinal chemistry. Phase transfer catalysis with CTAC provides a powerful method for these reactions, using inexpensive bases like potassium carbonate or sodium hydroxide.[3] The catalyst facilitates the deprotonation of the heterocycle at the interface and transports the resulting anion into the organic phase for reaction with an alkylating agent.
-
Reaction Setup: To a 100 mL round-bottom flask, add indole (B1671886) (1.17 g, 10 mmol), powdered potassium carbonate (2.76 g, 20 mmol), this compound (CTAC) (0.32 g, 1 mmol), and acetonitrile (B52724) (30 mL).
-
Addition of Alkylating Agent: Add benzyl bromide (1.71 g, 10 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude N-benzylindole, which can be purified by column chromatography.
This table shows typical results for the N-alkylation of heterocycles under phase transfer conditions.
| Heterocycle | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Imidazole | Benzyl Chloride | TBAB (5) | 50% NaOH | Dichloromethane | 3 | 94 | | 1,2,4-Triazole | Ethyl Bromoacetate | Aliquat 336 (3) | K₂CO₃ | Acetonitrile | 5 | 88 | | Pyrrole | n-Butyl Bromide | TBAB (4) | KOH | Toluene | 8 | 85 |
Experimental Workflow Diagram
Caption: General workflow for a phase transfer catalyzed reaction using CTAC.
Conclusion
This compound is a highly effective and versatile phase transfer catalyst for a variety of important organic transformations. Its use can lead to improved reaction efficiency, milder conditions, and simplified workup procedures, making it a valuable tool for both academic research and industrial applications. The protocols and data provided herein serve as a guide for the practical implementation of CTAC in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for Cetyltrimethylammonium Chloride (CTAC) in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with potent antimicrobial properties.[1][2][3] Its amphipathic nature allows it to disrupt microbial cell membranes, leading to cell death.[4][5] This dual functionality as both a surfactant and a biocide makes it a valuable compound in various applications, including as a disinfectant, antiseptic, and preservative in personal care products and industrial formulations.[2][6] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of CTAC using standard laboratory assays.
Mechanism of Action
CTAC exerts its antimicrobial effect primarily through the disruption of the cell membrane's integrity. As a cationic surfactant, the positively charged headgroup of the CTAC molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. The hydrophobic tail then penetrates the lipid bilayer, leading to the disorganization of the membrane structure, increased permeability, leakage of intracellular components, and ultimately, cell lysis.[4][5]
Caption: Proposed mechanism of antimicrobial action of CTAC.
Quantitative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values of CTAC against various microorganisms as reported in the literature.
Table 1: Antifungal Activity of CTAC against Candida Species
| Candida Species | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans | 2 - 8 | 2 - 8 |
| C. tropicalis | 2 - 8 | 2 - 8 |
| C. glabrata | 2 - 8 | 2 - 8 |
Data sourced from a study on the alteration of cell membrane permeability by CTAC.[4]
Table 2: Antimicrobial Activity of CTAC against various microorganisms
| Microorganism | MIC (µg/mL) |
| Streptococcus mutans | 4 - 8 |
| Candida albicans (dual-species with S. mutans) | 4 - 8 |
| Escherichia coli | 20 |
Data compiled from studies on the infectivity of S. mutans and C. albicans, and the effect of CTAC on E. coli strains.[7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of CTAC that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
Cetyltrimethylammonium chloride (CTAC)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates[12]
-
Microbial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of CTAC Stock Solution: Prepare a concentrated stock solution of CTAC in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) - DMSO). The final concentration of the solvent should not inhibit microbial growth.
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][13]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the CTAC stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the last 100 µL from the final dilution well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[11]
-
Result Interpretation: The MIC is the lowest concentration of CTAC in a well that shows no visible turbidity (growth) after incubation.[14]
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of CTAC required to kill a particular microorganism. It is performed as a subsequent step to the MIC assay.[15][16][17]
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations of CTAC).
-
Plating: Using a sterile micropipette, take a small aliquot (e.g., 10-20 µL) from each of these clear wells and spot-plate or spread-plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature and duration for the specific microorganism.
-
Result Interpretation: The MBC or MFC is the lowest concentration of CTAC that results in no microbial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.[15][17]
Caption: Workflow for MBC/MFC determination.
Conclusion
The protocols detailed in these application notes provide a standardized framework for assessing the antimicrobial properties of CTAC. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the fields of microbiology, drug development, and formulation science. Adherence to these protocols will ensure the generation of reliable and reproducible data on the efficacy of CTAC as an antimicrobial agent.
References
- 1. nbinno.com [nbinno.com]
- 2. CETYL TRIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. innospk.com [innospk.com]
- 4. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of CTAC's Applications and Advantages - Nanjing Chemical Material Corp. [njchm.com]
- 7. Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetyltrimethylammonium Chloride (CTAC) and Its Formulated Mouthwash Reduce the Infectivity of Streptococcus mutans and Candida albicans in Mono and Dual State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Assessment of antimicrobial activity [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microchemlab.com [microchemlab.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for High Molecular Weight DNA Isolation Using Hexadecyltrimethylammonium Chloride (CTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high molecular weight (HMW) DNA is a critical prerequisite for a multitude of advanced molecular biology applications, including long-read sequencing, genome mapping, and optical mapping. Hexadecyltrimethylammonium chloride (CTAB), a cationic detergent, is a widely utilized reagent for the extraction of HMW DNA from a variety of biological samples, particularly from plant tissues rich in polysaccharides and polyphenols.[1][2][3] This document provides detailed application notes and optimized protocols for the isolation of HMW DNA using CTAB-based methods.
Principle of CTAB-based DNA Isolation
The CTAB method is effective for HMW DNA isolation due to the chemical properties of CTAB. As a cationic detergent, CTAB efficiently lyses cell membranes by solubilizing lipids and denaturing proteins.[3][4][5] In a low-salt environment, CTAB forms insoluble complexes with nucleic acids, while most polysaccharides and other cellular contaminants remain in the supernatant. By increasing the salt concentration, the CTAB-DNA complex can be dissociated, allowing for the selective precipitation of DNA. The inclusion of reagents like β-mercaptoethanol or polyvinylpyrrolidone (B124986) (PVP) in the extraction buffer helps to denature proteins and remove polyphenols, respectively.[1][3]
Key Applications
-
Long-read sequencing (e.g., PacBio and Oxford Nanopore)[6][7][8]
-
Genome mapping and assembly
-
Southern blotting
-
Genomic library construction
Data Presentation
Table 1: Expected Yield and Purity of HMW DNA from Various Sources using CTAB Method
| Sample Type | Starting Material Amount | Expected DNA Yield (µg) | A260/280 Ratio | A260/230 Ratio | Average DNA Fragment Size |
| Young Plant Leaves | 100 mg | 5 - 50 | 1.8 - 2.0 | > 1.8 | > 50 kbp[9] |
| Animal Tissue (e.g., muscle) | 50 mg | 10 - 100 | 1.8 - 2.0 | > 1.8 | > 50 kbp |
| Fungal Mycelia | 100 mg | 5 - 30 | 1.8 - 2.0 | > 1.7 | > 40 kbp |
| Bacterial Pellet | 1 mL overnight culture | 5 - 20 | 1.8 - 2.0 | > 1.8 | > 50 kbp |
Note: DNA yield and quality can vary significantly depending on the species, tissue age, and storage conditions.
Experimental Workflow Diagram
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. nbinno.com [nbinno.com]
- 6. Comparison of 6 DNA extraction methods for isolation of high yield of high molecular weight DNA suitable for shotgun metagenomics Nanopore sequencing to detect bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total High Molecular Weight DNA Extraction from plant tissues for Long Read Sequencing [protocols.io]
- 8. High-molecular-weight DNA extraction for long-read sequencing of plant genomes: An optimization of standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Cetyltrimethylammonium Chloride (CTAC) in Mesoporous Silica Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) have garnered significant attention in the fields of drug delivery, catalysis, and diagnostics due to their unique properties, including high surface area, tunable pore size, and biocompatibility. The synthesis of MSNs relies on the use of a structure-directing agent (SDA), or template, to form the characteristic mesoporous structure. Cetyltrimethylammonium chloride (CTAC) is a cationic surfactant that plays a crucial role as an SDA in the synthesis of MSNs. These application notes provide a comprehensive overview of the role of CTAC in MSN synthesis, detailed experimental protocols, and a comparison with the commonly used surfactant, cetyltrimethylammonium bromide (CTAB).
The Role of CTAC as a Structure-Directing Agent
The synthesis of MSNs is a bottom-up process involving the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in the presence of a surfactant template like CTAC. The fundamental role of CTAC is to form micelles in the reaction solution, which act as a scaffold around which the silica network forms.
Above its critical micelle concentration (CMC), CTAC molecules self-assemble into spherical or rod-shaped micelles. The positively charged trimethylammonium head groups of the CTAC molecules orient towards the aqueous phase, while the hydrophobic cetyl tails form the core of the micelle. Negatively charged silicate (B1173343) species, formed from the hydrolysis of TEOS, are electrostatically attracted to the positively charged surface of the CTAC micelles. As the silica precursor continues to hydrolyze and condense, a silica network grows around the micelles. Finally, the CTAC template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores and creating the mesoporous structure of the silica nanoparticles.
Factors Influencing MSN Properties
Several factors during the synthesis process can be modulated to control the final properties of the CTAC-templated MSNs, such as particle size, pore size, and surface area.
-
CTAC/TEOS Molar Ratio: The molar ratio of CTAC to the silica precursor (TEOS) is a critical parameter. An increase in this ratio generally leads to a higher surface area and larger pore volume. However, excessively high concentrations of CTAC can lead to a less ordered mesoporous structure due to the transformation of micelles from spherical to cylindrical shapes[1].
-
Temperature: The reaction temperature influences the hydrolysis and condensation rates of TEOS. Higher temperatures can lead to an increase in particle size.
-
pH: The pH of the reaction medium plays a crucial role in the hydrolysis and condensation of the silica precursor and the interaction between the silicate species and the CTAC micelles. The formation of well-defined MSNs is typically favored in a pH range of 6-10[2].
-
Co-solvents and Additives: The addition of co-solvents, such as ethanol (B145695), can influence the polarity of the reaction medium and the micelle formation, thereby affecting the final particle morphology. Inorganic bases or other additives can also be used to control the particle size from approximately 25 nm to 200 nm[2].
Data Presentation
The following tables summarize the quantitative data on the influence of synthesis parameters on the properties of CTAC-synthesized MSNs.
Table 1: Effect of CTAC/TEOS Molar Ratio on Mesoporous Silica Properties
| CTAC/TEOS Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) | Resulting Structure |
| 0.05 | 545.7 | 0.26 | Well-ordered mesoporous |
| 0.15 | 1210.5 | 0.80 | Well-ordered mesoporous |
| 0.25 | - | - | Less-ordered structure |
| 0.35 | - | - | Disordered structure |
Data adapted from a study on the influence of CTAC concentration on mesoporous silica structure. The study highlights a transition point at a CTAC/TEOS ratio of 0.15, beyond which the ordered structure begins to fade[1].
Table 2: Comparison of CTAC and CTAB in a Two-Stage Synthesis Method
| Surfactant | Synthesis Method | Particle Size (nm) | Pore Diameter (nm) |
| CTAC | Two-stage | 80 | 15-20 |
| CTAB | Two-stage | Smaller than CTAC | <10 |
Data adapted from a study comparing one-stage and two-stage synthesis methods. The two-stage method with CTAC yielded well-ordered MSNs with a larger pore size compared to CTAB[3].
Experimental Protocols
This section provides detailed protocols for the synthesis of mesoporous silica nanoparticles using CTAC as the structure-directing agent.
Protocol 1: General Synthesis of Spherical Mesoporous Silica Nanoparticles
This protocol describes a general method for synthesizing spherical MSNs with tunable particle sizes.
Materials:
-
Cetyltrimethylammonium chloride (CTAC)
-
Tetraethyl orthosilicate (TEOS)
-
Triethanolamine (B1662121) (TEA) or another suitable base
-
Deionized water
-
Ethanol
Procedure:
-
Micelle Formation: In a round-bottom flask, dissolve a specific amount of CTAC in deionized water with stirring. The concentration of CTAC should be above its CMC. For example, dissolve 2.0 g of CTAC in 20 mL of deionized water[1].
-
Addition of Base: Add a catalytic amount of a base, such as 0.02 g of triethanolamine (TEA), to the CTAC solution[1].
-
Heating and Stirring: Heat the mixture to the desired reaction temperature (e.g., 95°C) and stir for 1 hour to ensure the formation of uniform micelles[1].
-
Addition of Silica Precursor: Add the silica precursor, TEOS (e.g., 1.5 mL), dropwise to the reaction mixture under vigorous stirring[1].
-
Reaction: Continue stirring for a set period (e.g., 1 hour) to allow for the hydrolysis and condensation of TEOS around the CTAC micelles[1].
-
Nanoparticle Collection: Cool the reaction mixture to room temperature. Collect the synthesized nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes)[1].
-
Washing: Wash the nanoparticles multiple times with ethanol to remove any unreacted reagents.
-
Template Removal:
-
Solvent Extraction: Resuspend the nanoparticles in an acidic ethanol solution (e.g., 10% v/v HCl in ethanol) and sonicate for 30 minutes. Repeat this process three times to ensure complete removal of the CTAC template. Follow with two washes with pure ethanol.
-
Calcination: Alternatively, dry the nanoparticles and then calcine them in a furnace at a high temperature (e.g., 650°C for 6 hours) to burn off the CTAC template.
-
-
Final Product: The final product is a white powder of mesoporous silica nanoparticles.
Protocol 2: Synthesis of Dendritic Mesoporous Silica Nanoparticles (D-MSNs)
This protocol describes the synthesis of dendritic MSNs, which have a unique center-radial pore structure, using a high concentration of CTAC.
Materials:
-
Cetyltrimethylammonium chloride (CTAC)
-
Tetraethyl orthosilicate (TEOS)
-
Triethanolamine (TEA)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a high concentration of CTAC (e.g., 100 mg/mL) and TEA in deionized water. This concentration is significantly above the CMC and promotes the formation of a stable lamellar mesophase[4].
-
Silica Precursor Addition: Slowly add TEOS to the aqueous phase. The TEOS will undergo hydrolysis and condensation at the interface between the aqueous and organic phases.
-
Self-Assembly: The negatively charged silicic acid oligomers formed from TEOS hydrolysis will associate with the positively charged CTAC mesophase, leading to the formation of a dendritic silica structure.
-
Nanoparticle Collection and Washing: Collect and wash the D-MSNs as described in Protocol 1.
-
Template Removal: Remove the CTAC template using either solvent extraction or calcination as described in Protocol 1.
Visualization of the Synthesis Process
The following diagrams illustrate the key stages in the synthesis of mesoporous silica nanoparticles using CTAC.
Caption: Experimental workflow for the synthesis of mesoporous silica nanoparticles using CTAC.
Caption: Mechanism of CTAC-templated mesoporous silica nanoparticle synthesis.
Conclusion
Cetyltrimethylammonium chloride is a versatile and effective structure-directing agent for the synthesis of mesoporous silica nanoparticles. By carefully controlling the synthesis parameters, researchers can tailor the properties of the resulting MSNs for a wide range of applications in drug delivery, catalysis, and beyond. The protocols provided in these application notes offer a starting point for the reproducible synthesis and further development of CTAC-templated mesoporous silica nanoparticles.
References
Application Notes and Protocols for Micellar Catalysis Utilizing Hexadecyltrimethylammonium Chloride (CTAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Hexadecyltrimethylammonium chloride (CTAC) as a micellar catalyst in various organic reactions. Micellar catalysis in aqueous media represents a significant advancement in green and sustainable chemistry, offering benefits such as enhanced reaction rates, improved yields, and the elimination of hazardous organic solvents.[1][2][3]
Introduction to Micellar Catalysis with CTAC
Micellar catalysis is a powerful technique that employs surfactant micelles as nanoreactors to accelerate chemical transformations in aqueous solutions.[4][5] Surfactants, such as the cationic surfactant CTAC, self-assemble into spherical or rod-shaped aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[1][6] These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants and catalysts, thereby increasing their effective concentration and facilitating reactions.[3][7]
The use of CTAC in micellar catalysis is particularly advantageous due to its ability to stabilize anionic transition states and intermediates through electrostatic interactions, leading to significant rate enhancements in various organic reactions.[8] This methodology has found applications in the synthesis of medicinally relevant molecules, including heterocycles and natural products.[1]
Physicochemical Properties of this compound (CTAC)
Understanding the physicochemical properties of CTAC is crucial for designing and optimizing micellar-catalyzed reactions. The CMC is a key parameter as it marks the onset of micelle formation.
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 1.3 - 1.5 mM | In water at 25°C | [9] |
| Second CMC | 210 mmol L⁻¹ | In an equimolar mixture of water and ethanol (B145695) at 25°C | [6] |
| Molecular Weight | 320.00 g/mol | - | - |
| Appearance | White to off-white powder | - | [10] |
Note: The CMC of CTAC can be influenced by factors such as temperature, pressure, and the presence of additives.[9]
Applications in Organic Synthesis
CTAC-mediated micellar catalysis has been successfully employed in a variety of organic transformations.
Synthesis of Coumarin-4H-pyran Conjugates
A one-pot synthesis of fluorescent coumarin-4H-pyran conjugates has been developed using CTAC in an aqueous micellar medium.[1] This reaction proceeds efficiently, highlighting the simplicity and effectiveness of this catalytic system for medicinal chemistry applications.[1]
Hydrolysis of Organophosphates
The hydrolysis of organophosphates, such as soman (B1219632) and sarin, can be significantly accelerated by using o-iodosobenzoic acid in the presence of aqueous micellar CTAC.[8] The observed rate constant of this reaction increases with the concentration of the surfactant.[8]
Pfitzinger Reaction for Quinolone-4-carboxylic Acid Synthesis
An efficient approach to the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids has been reported using cetyltrimethylammonium hydroxide (B78521) (CTAOH), a derivative of CTAC, as the surfactant catalyst.[1]
Experimental Protocols
General Protocol for a CTAC-Catalyzed Reaction in Aqueous Micellar Medium
This protocol provides a general guideline for performing an organic reaction under micellar catalysis using CTAC. Specific parameters such as reactant concentrations, temperature, and reaction time should be optimized for each specific transformation.
Materials:
-
This compound (CTAC)
-
Reactant A
-
Reactant B
-
Deionized water
-
Stirring plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of the Micellar Solution:
-
To a reaction vessel, add the desired amount of CTAC. The concentration of CTAC should be above its CMC. A typical concentration range is 10-100 mM.
-
Add deionized water to the reaction vessel to achieve the desired final volume and stir until the CTAC is completely dissolved and a clear or slightly opalescent solution is formed.
-
-
Reaction Setup:
-
Add the reactants (Reactant A and Reactant B) to the prepared micellar solution. If one of the reactants is a solid, it can be added directly. If it is a liquid, it can be added via a syringe.
-
If a co-catalyst is required, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at the desired temperature. The reaction progress can be monitored by standard analytical techniques such as TLC, GC, or HPLC.
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction, the product needs to be extracted from the aqueous micellar solution.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer containing the product is separated from the aqueous layer.
-
The aqueous layer, containing the surfactant, can potentially be recycled for subsequent reactions.[2]
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation, to obtain the pure product.
-
Visualizations
General Mechanism of Micellar Catalysis
Caption: General mechanism of micellar catalysis with CTAC.
Experimental Workflow for a CTAC-Catalyzed Synthesis
Caption: Experimental workflow for a typical synthesis using CTAC micellar catalysis.
Conclusion
The utilization of this compound (CTAC) in micellar catalysis offers a versatile and environmentally benign platform for a wide range of organic transformations. By providing a localized reaction environment, CTAC micelles can significantly enhance reaction rates and yields, while the aqueous medium reduces the reliance on volatile and often toxic organic solvents. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the adoption of this green and efficient catalytic technology.
References
- 1. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D [pubs.rsc.org]
- 2. Is Micellar Catalysis Green Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catsci.com [catsci.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. acsgcipr.org [acsgcipr.org]
- 8. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CTAC Concentration for Stable Nanoparticle Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nanoparticles using cetyltrimethylammonium chloride (CTAC).
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving common problems related to CTAC concentration during nanoparticle synthesis.
Issue 1: Nanoparticle Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the nanoparticle dispersion.
-
A significant red-shift and broadening of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum.[1]
-
Inconsistent particle size distribution as measured by Dynamic Light Scattering (DLS).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient CTAC Concentration | Below the critical micelle concentration (CMC), there is not enough surfactant to fully cover the nanoparticle surface, leading to exposed patches that cause aggregation.[2] | 1. Increase CTAC Concentration: Incrementally increase the molar concentration of CTAC in the growth solution. 2. Verify CMC: Ensure the final CTAC concentration is above its CMC (approximately 1.3 mM for CTAC, though this can be affected by other ions in the solution).[3] 3. Monitor with UV-Vis: Observe the UV-Vis spectrum for a sharpening and blue-shifting of the SPR peak, indicating smaller, well-dispersed nanoparticles. |
| Excessive CTAC Concentration | Very high concentrations of CTAC can lead to depletion flocculation, where free micelles in solution force nanoparticles together. | 1. Decrease CTAC Concentration: Systematically reduce the CTAC concentration in your synthesis. 2. Centrifugation and Re-dispersion: If aggregation is observed post-synthesis, gently centrifuge the solution and re-disperse the nanoparticle pellet in a lower concentration CTAC solution (e.g., 1 mM). |
| Inadequate Mixing | Poor mixing during the addition of reagents can create localized areas of low CTAC concentration, initiating aggregation. | 1. Ensure Vigorous Stirring: Use a suitable stir bar and stir rate to ensure the solution is homogeneous throughout the synthesis. 2. Controlled Reagent Addition: Add reagents, especially the reducing agent, dropwise and at a steady rate to prevent rapid, uncontrolled nucleation and growth. |
| Contaminants in Reagents | Impurities in CTAC or other reagents can interfere with the stabilization process.[4] | 1. Use High-Purity Reagents: Ensure all chemicals, including water, are of high purity. 2. Test New Batches: If you suspect a bad batch of CTAC, test it against a known, reliable batch.[4] |
Issue 2: Poor Control Over Nanoparticle Size and Shape
Symptoms:
-
Wide particle size distribution (high polydispersity).
-
Formation of undesired nanoparticle shapes (e.g., spheres instead of rods or cubes).
-
Inconsistent results between batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal CTAC Concentration | The concentration of CTAC plays a crucial role in directing the growth of different nanoparticle facets to achieve anisotropic shapes.[5][6] | 1. Systematic Variation of CTAC: Perform a series of experiments where the CTAC concentration is systematically varied while keeping all other parameters constant. 2. Characterize Each Batch: Use TEM and UV-Vis spectroscopy to characterize the size and shape of the nanoparticles produced at each concentration. 3. Correlate Concentration with Morphology: Identify the optimal CTAC concentration range for your desired nanoparticle morphology. |
| Incorrect Ratio of CTAC to Metal Salt | The molar ratio of CTAC to the metal precursor (e.g., HAuCl₄) is a critical parameter for controlling the final nanoparticle characteristics. | 1. Vary the Molar Ratio: Design experiments to test different molar ratios of CTAC to your metal salt. 2. Maintain Other Parameters: Keep the concentrations of other reagents, temperature, and stirring rate constant. |
| Influence of Counter-ions | The presence of other ions (e.g., bromide from CTAB if used in combination) can significantly influence nanoparticle growth.[3][7] CTAC provides milder accumulations of chloride ions on the gold surface compared to the bromide ions from CTAB.[8] | 1. Consider Binary Surfactant Systems: For complex shapes, a mixture of CTAC and CTAB might be necessary. Experiment with different ratios of the two surfactants.[5][6] 2. Control Halide Concentration: Be mindful of the total halide ion concentration in your solution, as it can affect the reduction potential and growth kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CTAC in nanoparticle synthesis?
A1: CTAC is a cationic surfactant that acts as a stabilizing and shape-directing agent. It forms a bilayer or micellar structure on the surface of the nanoparticles, preventing them from aggregating due to electrostatic repulsion between the positively charged head groups.[1][9] In the synthesis of anisotropic nanoparticles, CTAC can preferentially bind to certain crystallographic faces, slowing their growth and allowing other faces to grow faster, thus directing the final shape of the nanoparticle.[5]
Q2: How does CTAC concentration affect the size of the synthesized nanoparticles?
A2: Generally, a higher concentration of CTAC can lead to the formation of smaller nanoparticles. This is because a higher surfactant concentration provides more nucleation sites and more effective stabilization of the growing particles, preventing their coalescence.[2][10] However, this relationship can be complex and depends on other reaction parameters.
Q3: Can I use CTAC and CTAB interchangeably?
A3: While both are similar cationic surfactants, they are not always interchangeable. The counter-ion (chloride for CTAC and bromide for CTAB) plays a significant role in the synthesis.[3] Bromide ions from CTAB have a stronger interaction with the gold surface than chloride ions, which can lead to different growth kinetics and final nanoparticle morphologies.[8] In some syntheses, a mixture of CTAC and CTAB is used to fine-tune the nanoparticle shape.[5][6]
Q4: My CTAC solution is cloudy after refrigeration. Can I still use it?
A4: Yes, this is common. CTAC can crystallize at lower temperatures. Gently warm the solution (e.g., in a warm water bath) and stir until the solution becomes clear again before use. Ensure it has cooled back to the required reaction temperature before starting your synthesis.
Q5: How can I confirm that my nanoparticles are well-stabilized by CTAC?
A5: You can assess stability through several methods:
-
UV-Vis Spectroscopy: A sharp, well-defined SPR peak indicates monodisperse and stable nanoparticles.
-
Zeta Potential Measurement: A high positive zeta potential (typically > +30 mV) indicates good electrostatic stabilization.
-
Salt Challenge: Add a high concentration of a salt like NaCl to a small aliquot of your nanoparticle solution. If the nanoparticles are stable, there should be no significant change in the color or the UV-Vis spectrum. Unstable nanoparticles will aggregate, causing a color change and a red-shift in the spectrum.[11]
Experimental Protocols
Protocol 1: Seed-Mediated Synthesis of Gold Nanoparticles with Varying CTAC Concentrations
This protocol describes a general method for synthesizing gold nanoparticles where the CTAC concentration in the growth solution is varied to optimize for size and stability.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium chloride (CTAC)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold
-
Ascorbic acid (AA)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
Part A: Synthesis of Seed Solution
-
Prepare a 0.1 M CTAC solution in DI water.
-
In a small vial, mix 9.75 mL of the 0.1 M CTAC solution with 0.25 mL of 0.01 M HAuCl₄.
-
While vortexing, rapidly inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles.
-
Allow the seed solution to age for 30-60 minutes at room temperature before use.
Part B: Nanoparticle Growth with Varying CTAC Concentrations
-
Prepare a series of growth solutions in separate glass vials. For each vial, add:
-
0.5 mL of 0.01 M HAuCl₄
-
0.1 mL of 0.1 M Ascorbic Acid
-
A specific volume of 0.1 M CTAC solution (e.g., see table below)
-
DI water to bring the total volume to 10 mL (minus the seed solution volume).
-
-
Let the growth solutions sit for a few minutes until they become colorless.
-
To each growth solution, add 12 µL of the aged seed solution.
-
Gently invert the vials to mix and then leave them undisturbed for several hours or overnight for the growth to complete. The color of the solutions will change depending on the resulting nanoparticle size and shape.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy, DLS, and TEM.
Table of Example CTAC Concentrations for Growth Solution:
| Sample | Volume of 0.1 M CTAC (mL) | Final [CTAC] (mM) |
| 1 | 2.5 | 2.5 |
| 2 | 5.0 | 5.0 |
| 3 | 7.5 | 7.5 |
| 4 | 9.0 | 9.0 |
Data Presentation
Table 1: Effect of CTAC Concentration on Gold Nanoparticle Size
This table is a representative example compiled from typical results reported in the literature. Actual results may vary based on specific experimental conditions.
| [CTAC] in Growth Solution (mM) | Absorbance Peak (nm) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 10 | 520 | ~15 | < 0.2 |
| 25 | 525 | ~25 | < 0.2 |
| 50 | 530 | ~40 | < 0.25 |
| 100 | 545 | ~60 | > 0.3 |
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Experimental workflow for optimizing CTAC concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06358A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise Preparation of Spherical Gold Nanoparticles Passivated with Cationic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA-Biofunctionalization of CTAC-Capped Gold Nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of DNA Samples from CTAC Contamination
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering issues with residual Cetyltrimethylammonium chloride (CTAC) in their purified DNA samples.
Frequently Asked Questions (FAQs)
Q1: What is CTAC and why is it a concern in DNA samples?
A1: CTAC (Cetyltrimethylammonium chloride) is a cationic surfactant sometimes used in DNA extraction protocols, particularly from plant tissues, to help remove polysaccharides. However, due to its positive charge, it can bind to the negatively charged phosphate (B84403) backbone of DNA. Residual CTAC in a purified DNA sample can interfere with downstream applications.
Q2: How does residual CTAC affect downstream applications?
A2: Residual CTAC can inhibit enzymatic reactions. For instance, the activity of enzymes like Taq polymerase used in PCR can be significantly reduced, leading to failed or inefficient amplification.[1][2][3] It can also interfere with DNA ligation and sequencing reactions.
Q3: How can I detect CTAC contamination in my DNA sample?
A3: Direct detection of CTAC can be challenging with standard laboratory equipment. However, its presence can be inferred from spectrophotometric readings. A common indicator of salt contamination, which can include cationic detergents like CTAC, is a low A260/230 ratio (typically below 1.8).[4][5] While CTAC itself does not have a strong absorbance at 230 nm, its presence can contribute to a depressed ratio.[6][7][8][9] Another sign can be difficulty in resuspending the DNA pellet in aqueous buffers.
Q4: What is the principle behind removing CTAC from DNA?
A4: The principle relies on disrupting the electrostatic interaction between the positively charged CTAC and the negatively charged DNA. This is typically achieved by washing the DNA pellet with solutions that either have a high salt concentration to outcompete the interaction or with alcohol solutions where the DNA is insoluble but the CTAC and other salts can be washed away.
Troubleshooting Guide: Low DNA Purity Ratios After CTAC-based Extraction
Low A260/230 ratios are a common problem when using CTAC-based DNA extraction methods and often indicate the presence of residual salts or other contaminants.
Experimental Protocols for CTAC Removal
Here are three protocols to remove residual CTAC from your purified DNA samples. The choice of protocol depends on the level of contamination and the quantity of your DNA.
Protocol 1: High-Salt Wash
This method is effective for disrupting the CTAC-DNA interaction and washing away the CTAC.
Methodology:
-
Pellet the DNA: If your DNA is in solution, precipitate it by adding 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of cold 100% ethanol.[10] Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA. Carefully decant the supernatant.
-
Prepare High-Salt Wash Buffer: Prepare a solution of 0.2 M NaCl in 70% ethanol.
-
Wash the Pellet: Add 500 µL of the high-salt wash buffer to the DNA pellet.
-
Vortex: Gently vortex the tube to dislodge and wash the pellet.
-
Centrifuge: Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Decant: Carefully decant the supernatant, ensuring the pellet remains in the tube.
-
Second Wash (Optional but Recommended): Repeat steps 3-6 with a 70% ethanol wash (without high salt) to remove residual NaCl.
-
Dry the Pellet: Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: Repeated 70% Ethanol Wash
This is a standard and often sufficient method for removing salt contaminants.
Methodology:
-
Pellet the DNA: As described in Protocol 1, step 1.
-
First Wash: Add 1 mL of 70% ethanol to the DNA pellet.
-
Vortex: Vortex briefly to wash the pellet.
-
Centrifuge: Centrifuge at >12,000 x g for 5 minutes at room temperature.
-
Decant: Carefully decant the ethanol.
-
Second Wash: Repeat steps 2-5 for a more thorough wash.
-
Dry the Pellet: Air-dry the pellet for 5-10 minutes.
-
Resuspend: Resuspend the DNA in your desired buffer.
Protocol 3: Re-precipitation with Isopropanol
For highly contaminated samples, a complete re-precipitation can be effective. Isopropanol is often preferred in this case as it can be used at room temperature, which minimizes co-precipitation of salts.[11][12]
Methodology:
-
Resuspend DNA: If your DNA is already a pellet, resuspend it in a high-salt buffer (e.g., 0.5 M NaCl).
-
Add Isopropanol: Add 0.7-1 volume of room temperature isopropanol. Mix gently by inverting the tube.
-
Incubate: Incubate at room temperature for 10-15 minutes.
-
Centrifuge: Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Wash Pellet: Wash the pellet twice with 70% ethanol as described in Protocol 2.
-
Dry and Resuspend: Air-dry the pellet and resuspend in a suitable buffer.
Data on CTAC Removal Efficiency
| Method | Principle of CTAC Removal | Expected DNA Recovery | Expected Purity (A260/230) Improvement |
| High-Salt Wash | High salt concentration disrupts the electrostatic interaction between CTAC and DNA, allowing CTAC to be washed away. | Good to High | Significant |
| 70% Ethanol Wash | DNA is insoluble in 70% ethanol, while most salts, including CTAC, are soluble and are removed in the supernatant.[13] | High | Moderate to Significant |
| Isopropanol Re-precipitation | Precipitates DNA while leaving many salt contaminants in solution. Subsequent ethanol washes further purify the DNA.[14] | Good | Significant |
Note: The actual DNA recovery and purity improvement will depend on the initial concentration of DNA and the level of CTAC contamination. It is always recommended to quantify your DNA and assess its purity before and after any cleaning procedure.
References
- 1. Inhibition of Taq DNA polymerase by catalpol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Tips on ethanol precipitation of nucleic acids and wash - General Lab Techniques [protocol-online.org]
- 14. protocols.io [protocols.io]
Technical Support Center: Overcoming Emulsion Instability in CTAC-Based Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with Cetyltrimethylammonium Chloride (CTAC)-based formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to emulsion instability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My oil-in-water (o/w) emulsion is creaming, with a layer of oil becoming visible at the top shortly after preparation.
-
Question: What are the likely causes of rapid creaming in my CTAC-based emulsion, and how can I resolve this?
-
Answer: Rapid creaming is a form of gravitational separation and indicates instability. The primary causes are often related to droplet size, viscosity of the continuous phase, and density differences between the oil and water phases.
-
Potential Cause 1: Large Droplet Size. Larger oil droplets have a greater tendency to rise. This can be due to insufficient homogenization.
-
Solution: Increase the energy input during emulsification. This can be achieved by increasing the homogenization speed or time. For nanoemulsions, consider using a high-pressure homogenizer or ultrasonication to achieve smaller, more uniform droplet sizes.[1]
-
-
Potential Cause 2: Low Viscosity of the Continuous Phase. A low-viscosity aqueous phase allows oil droplets to move and coalesce more freely.
-
Solution: Increase the viscosity of the continuous (water) phase by adding a thickening agent or stabilizer. Options include polymers like xanthan gum or carbomers.
-
-
Potential Cause 3: Significant Density Difference. A large difference in density between the oil and water phases will accelerate creaming.
-
Solution: While more challenging to modify, consider if a different oil phase with a density closer to water is feasible for your application. Additionally, adding a weighting agent to the oil phase, if permissible, can reduce the density difference.
-
-
Issue 2: The particle size of my CTAC emulsion increases significantly over time, leading to coalescence and phase separation.
-
Question: My emulsion appears stable initially, but after a day or two, I observe a noticeable increase in droplet size and eventual separation. What is happening and what are the corrective measures?
-
Answer: This delayed instability is often due to coalescence, where droplets merge, or Ostwald ripening, where larger droplets grow at the expense of smaller ones.
-
Potential Cause 1: Insufficient CTAC Concentration. The concentration of CTAC may be too low to adequately cover the surface of all the oil droplets, leading to a breakdown of the interfacial film.
-
Solution: Gradually increase the concentration of CTAC in your formulation. A higher concentration can provide a more robust protective layer around the oil droplets, enhancing electrostatic repulsion and preventing them from merging.[2]
-
-
Potential Cause 2: Ostwald Ripening. This is common in nanoemulsions where there is a slight solubility of the oil phase in the continuous phase. Smaller droplets, having higher interfacial energy, dissolve and their molecules deposit onto larger droplets.[3][4]
-
Solution: To inhibit Ostwald ripening, you can add a small amount of a highly water-insoluble compound (an "Ostwald ripening inhibitor") to the oil phase. This compound, being unable to diffuse through the aqueous phase, becomes concentrated in the smaller droplets as the more soluble oil diffuses out, thus counteracting the process.[5][6]
-
-
Potential Cause 3: Inappropriate pH. The pH of the aqueous phase can influence the charge on the oil droplets and the overall stability. For cationic emulsions, a significant deviation from the optimal pH range can reduce the electrostatic repulsion between droplets.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CTAC for a stable oil-in-water emulsion?
A1: The optimal concentration of CTAC is dependent on several factors, including the type and concentration of the oil phase, and the desired particle size. Generally, increasing the CTAC concentration leads to a decrease in particle size and an increase in the positive zeta potential, which enhances stability. However, beyond a certain point, the stability may not significantly improve. It is recommended to perform an optimization study for your specific formulation.[2]
Q2: How does the oil-to-water ratio affect the stability of my CTAC emulsion?
A2: The oil-to-water ratio is a critical parameter. Increasing the oil phase concentration generally leads to an increase in droplet size and can increase the viscosity of the emulsion. At a fixed surfactant concentration, a higher oil content means less surfactant is available per droplet, potentially reducing stability. It is crucial to adjust the CTAC concentration in conjunction with the oil-to-water ratio to ensure adequate droplet stabilization.
Q3: Can I add electrolytes like sodium chloride (NaCl) to my CTAC-based formulation?
A3: The addition of electrolytes to cationic emulsions must be done with caution. While low concentrations of some salts can sometimes be tolerated, higher concentrations can compress the electrical double layer around the oil droplets. This shielding effect reduces the electrostatic repulsion between droplets, which can lead to flocculation and coalescence. The valency of the electrolyte is also important, with divalent and trivalent ions having a much stronger destabilizing effect than monovalent ions. It is advisable to perform a salt tolerance study for your specific formulation.[8][9][10][11]
Q4: My emulsion is sensitive to temperature changes. What can I do to improve its thermal stability?
A4: Temperature sensitivity can be a sign of a marginally stable system. To improve thermal stability, consider the following:
-
Optimize Surfactant Concentration: Ensure you are using an adequate concentration of CTAC to maintain a stable interfacial film at elevated temperatures.
-
Add a Co-surfactant or Stabilizer: Incorporating a non-ionic surfactant or a polymeric stabilizer can provide steric hindrance, which is less sensitive to temperature changes than electrostatic repulsion alone.
-
Increase Continuous Phase Viscosity: A more viscous external phase will slow down droplet movement and reduce the rate of coalescence at higher temperatures.
Data Presentation
Table 1: Effect of CTAC Concentration on Emulsion Properties
| CTAC Concentration (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Index (Creaming Rate, mL/day) |
| 0.5 | 450 ± 25 | +35 ± 3 | 1.2 ± 0.2 |
| 1.0 | 250 ± 15 | +45 ± 4 | 0.5 ± 0.1 |
| 1.5 | 180 ± 10 | +55 ± 5 | 0.1 ± 0.05 |
| 2.0 | 175 ± 12 | +58 ± 4 | < 0.1 |
Note: Data is illustrative and will vary based on the specific oil phase and homogenization conditions.
Table 2: Influence of Oil-to-Water Ratio on Emulsion Stability (at 1.5% w/w CTAC)
| Oil-to-Water Ratio | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Index (Days to Phase Separation) |
| 10:90 | 150 ± 10 | +52 ± 4 | > 30 |
| 20:80 | 185 ± 15 | +50 ± 5 | 25 ± 3 |
| 30:70 | 240 ± 20 | +48 ± 6 | 14 ± 2 |
| 40:60 | 310 ± 30 | +45 ± 7 | 7 ± 1 |
Note: Stability is assessed under accelerated conditions (e.g., centrifugation or elevated temperature) and will depend on the specific formulation.[12]
Table 3: Impact of NaCl Concentration on a CTAC-Stabilized Emulsion (1.5% CTAC, 20:80 Oil-to-Water Ratio)
| NaCl Concentration (mM) | Mean Particle Size (nm) | Zeta Potential (mV) | Visual Stability after 24h |
| 0 | 185 ± 15 | +50 ± 5 | Stable |
| 10 | 190 ± 18 | +42 ± 6 | Stable |
| 50 | 250 ± 25 (Flocculation) | +25 ± 7 | Slight Creaming |
| 100 | > 500 (Coalescence) | +10 ± 8 | Phase Separation |
Note: The destabilizing effect of electrolytes is highly dependent on the specific formulation.[8][9][10][11]
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100, but this should be optimized for the specific instrument and sample.
-
Instrumentation: Use a dynamic light scattering instrument equipped with a zeta potential analyzer.
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Equilibrate the sample for at least 2 minutes before measurement.
-
For particle size, perform at least three measurements and report the average Z-average diameter and polydispersity index (PDI).
-
For zeta potential, apply an electric field and measure the electrophoretic mobility. The instrument software will convert this to zeta potential using the Smoluchowski equation. Perform at least three measurements and report the average zeta potential.[13]
-
Protocol 2: Accelerated Stability Testing - Centrifugation
-
Sample Preparation: Fill a graduated centrifuge tube with a known volume of the emulsion.
-
Control Sample: Keep an identical, non-centrifuged sample on the benchtop for visual comparison.
-
Centrifugation: Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes). The conditions should be chosen to accelerate separation without inducing artifacts not seen under normal storage.
-
Analysis: After centrifugation, measure the volume of any separated oil or aqueous phase. Calculate the creaming index as the percentage of the separated layer volume to the total emulsion volume. A stable emulsion will show no or minimal separation.
Visualizations
Caption: Mechanism of CTAC stabilization in an oil-in-water emulsion.
Caption: A logical workflow for troubleshooting common emulsion instabilities.
References
- 1. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulsions Stable against Ostwald Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of NaCl concentration on stability of a polymer–Ag nanocomposite based Pickering emulsion: validation via rheological analysis with varying temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. jocpr.com [jocpr.com]
Troubleshooting inconsistent results with CTAC in different experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results when using Cetyltrimethylammonium chloride (CTAC) in different experimental batches. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low or No DNA/RNA Yield
When you experience a significant drop in nucleic acid yield across different experimental batches, several factors related to the CTAC protocol could be the cause.
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal CTAC Concentration | Verify the final concentration of CTAC in your lysis buffer. For most plant DNA extraction protocols, a final concentration of 1-2% (w/v) is recommended. Prepare a fresh CTAC solution if the stock is old. |
| Poor Quality of Starting Material | Ensure the starting biological material is fresh or was properly stored (e.g., flash-frozen in liquid nitrogen) to prevent nucleic acid degradation.[1] |
| Incomplete Cell Lysis | Optimize the physical disruption method (e.g., grinding in liquid nitrogen, bead beating) for your specific sample type to ensure complete cell wall and membrane breakdown before CTAC incubation.[1] |
| Incorrect Incubation Temperature | Maintain a consistent incubation temperature during CTAC lysis, typically between 55-65°C.[2] Use a calibrated water bath or heat block. |
| Presence of Contaminants | Polysaccharides and polyphenols can co-precipitate with nucleic acids, inhibiting downstream applications. Consider adding polyvinylpyrrolidone (B124986) (PVP) or increasing the salt concentration in the lysis buffer. |
| Inefficient Precipitation | After the chloroform (B151607) extraction, ensure the aqueous phase is clear. Use cold isopropanol (B130326) or ethanol (B145695) for precipitation and allow sufficient time at low temperatures (-20°C) for the nucleic acid to precipitate.[3][4] |
Experimental Workflow for Troubleshooting Low Yield
Issue 2: Poor Purity of Extracted Nucleic Acids (Low A260/280 or A260/230 Ratios)
Inconsistent purity across batches can interfere with downstream applications. This is often due to the co-precipitation of contaminants.
Possible Causes and Solutions
| Cause | Solution |
| Protein Contamination (Low A260/280) | Ensure a clean separation of the aqueous and organic phases after chloroform extraction. Repeat the chloroform:isoamyl alcohol step if the aqueous phase is cloudy. Add a proteinase K digestion step before the CTAC buffer incubation.[1] |
| Polysaccharide/Polyphenol Contamination (Low A260/230) | Add PVP to the lysis buffer. Perform a high-salt precipitation (e.g., with 0.5 M NaCl) followed by ethanol precipitation, as polysaccharides are less soluble in high-salt solutions. |
| Residual Chloroform | After phase separation, carefully transfer the aqueous phase to a new tube without disturbing the interface. |
| Residual Ethanol/Isopropanol | After precipitation and centrifugation, carefully decant the supernatant and wash the pellet with 70% ethanol.[3] Air-dry the pellet completely before resuspension. |
Logical Diagram for Purity Troubleshooting
References
Minimizing CTAC-induced cytotoxicity in cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity induced by cetyltrimethylammonium chloride (CTAC) in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is CTAC and why is it cytotoxic?
A: Cetyltrimethylammonium chloride (CTAC) is a cationic surfactant. It is frequently used as a capping agent to direct the shape and stabilize nanoparticles, such as gold nanorods, during synthesis.[1][2] Its cytotoxicity stems from its detergent-like properties; the positively charged headgroup interacts with and disrupts the negatively charged cell membrane, compromising its integrity.[1] This disruption can lead to the leakage of intracellular components and ultimately cell death through necrosis or apoptosis.[3][4]
Q2: My nanoparticle formulation includes CTAC. How can I determine if it's the source of the observed cytotoxicity?
A: To determine if CTAC is the cause of cytotoxicity, you should include several key controls in your experiment:
-
Vehicle Control: Treat cells with the same concentration of "free" CTAC (not bound to nanoparticles) that is potentially present in your nanoparticle solution.
-
Nanoparticle Control: Treat cells with your nanoparticles after performing a rigorous CTAC removal procedure (see Q3 and Protocols section).
-
Untreated Control: Cells that are not exposed to any treatment.
By comparing the viability of cells across these groups, you can isolate the effect of residual CTAC. Significant cell death in the "free" CTAC group that is reduced in the "purified nanoparticle" group strongly suggests CTAC is the primary cytotoxic agent.
Q3: What are the common methods to remove residual CTAC from my nanoparticle solution?
A: Removing excess, unbound CTAC is critical for reducing cytotoxicity. Common methods include:
-
Centrifugation and Washing: This is the most common method. It involves pelleting the nanoparticles by centrifugation, discarding the CTAC-rich supernatant, and resuspending the nanoparticles in a fresh, clean medium (e.g., ultrapure water or PBS). This process is typically repeated 2-4 times.[1][5]
-
Ligand Exchange: This involves replacing the CTAC on the nanoparticle surface with a more biocompatible molecule, such as polyethylene (B3416737) glycol (PEG) or mercaptoundecanoic acid (MUA).[6][7] This not only removes CTAC but also improves the stability and biocompatibility of the nanoparticles.[7]
-
Ultrafiltration: This technique uses a membrane to separate the nanoparticles from the smaller CTAC molecules in the suspension.[8][9]
Troubleshooting Guide
Issue 1: Significant cell death is observed even after washing my nanoparticles multiple times.
-
Possible Cause 1: Insufficient Washing. The number of wash cycles may not be enough to reduce the CTAC concentration to a non-toxic level. The efficiency of removal depends on centrifugation speed, duration, and the nature of the nanoparticle pellet.
-
Solution: Increase the number of centrifugation/washing cycles to 3 or 4. After the final wash, quantify the amount of remaining CTAC in your preparation if you have the analytical capability. Consider using a more robust purification method like ligand exchange.
-
-
Possible Cause 2: Nanoparticle-Intrinsic Toxicity. While CTAC is a common culprit, the nanoparticles themselves (material, size, shape, or concentration) might be inherently toxic.
-
Solution: After confirming thorough CTAC removal, perform a dose-response experiment with your purified nanoparticles to determine their intrinsic toxicity and establish a non-toxic working concentration.
-
-
Possible Cause 3: Serum Protein Interaction. In serum-free media, CTAC's toxicity can be more pronounced. Serum proteins can bind to nanoparticles and mask the toxic surface coating.[10]
-
Solution: If your experimental design allows, perform the experiment in media containing serum. If not, CTAC removal must be exceptionally thorough.
-
Issue 2: My cell viability results (e.g., from an MTT assay) are inconsistent or not reproducible.
-
Possible Cause 1: Interference with the Assay. CTAC or the nanoparticles themselves can interfere with colorimetric assays like the MTT assay. For instance, they might interact with the MTT reagent or the resulting formazan (B1609692) crystals.
-
Solution: Run a control plate without cells, containing only media and your nanoparticle/CTAC solution, to check for direct chemical interference with the assay reagents.[11] Consider using a different cytotoxicity assay that measures a different endpoint, such as the LDH assay which measures membrane integrity.
-
-
Possible Cause 2: Nanoparticle Aggregation. Poorly washed or unstable nanoparticles can aggregate in the cell culture medium, leading to uneven exposure to the cells and variable results.
-
Solution: Characterize the size and stability of your nanoparticles in the final cell culture medium using techniques like Dynamic Light Scattering (DLS). If aggregation is an issue, surface modification with stabilizing agents like PEG may be necessary.[7]
-
Quantitative Data Summary
The cytotoxicity of a compound is often expressed as its IC50 value, which is the concentration required to inhibit a biological process (like cell growth) by 50%.[12] IC50 values for CTAC/CTAB can vary significantly based on the cell line and exposure time.[13][14]
| Surfactant | Cell Line | Exposure Time | Approx. IC50 (µM) | Notes |
| CTAB | HaCaT (Human Keratinocyte) | 24 h | < 30 µM | Cationic surfactants showed higher toxicity than anionic or neutral ones.[13] |
| CTAB | CRL-1490 (Human Lung Fibroblast) | 2 h | < 100 µM | This cell line appeared more sensitive to CTAB than HaCaT cells in short exposures.[13] |
| CTAC | Human Buccal Epithelial Cells | 20 min | > 88 µM (32 µg/mL) | CTAC was found to be non-toxic at the tested concentrations in this short-term assay.[15] |
| Various | Various Cancer Cell Lines | 48-72 h | Varies widely | IC50 values are highly dependent on the specific cell line's metabolic rate and membrane composition.[16][17] |
Note: CTAB (cetyltrimethylammonium bromide) is structurally very similar to CTAC and its cytotoxicity data is often used as a close reference.
Experimental Protocols & Visualizations
Experimental Workflow for Assessing and Minimizing CTAC Cytotoxicity
The following workflow provides a systematic approach to testing and reducing the cytotoxicity of CTAC-containing nanoparticle preparations.
Caption: Workflow for nanoparticle purification, cytotoxicity testing, and data-driven decision making.
Protocol 1: CTAC Removal by Centrifugation and Washing
This protocol describes a standard method for removing excess CTAC from a nanoparticle solution.
-
Initial Centrifugation: Transfer your as-synthesized nanoparticle solution to appropriate centrifuge tubes. Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles (e.g., 10,000 x g for 15 minutes; this must be optimized for your specific nanoparticles).
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the majority of the unbound CTAC. Be careful not to disturb the nanoparticle pellet.
-
Resuspension: Add a volume of sterile, ultrapure water (or another appropriate buffer like PBS) equal to the original volume. Resuspend the pellet completely by vortexing or sonicating. Sonication is often required to fully redisperse the nanoparticles.
-
Final Resuspension: After the final wash, resuspend the nanoparticle pellet in the desired sterile buffer or cell culture medium for your experiment.
Protocol 2: Assessing Cytotoxicity with the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[20]
-
Treatment: Remove the old medium and add fresh medium containing your test articles (e.g., purified nanoparticles, unpurified nanoparticles, free CTAC controls) at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20] Metabolically active cells will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance on a microplate reader at a wavelength of ~570 nm.[11]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Assessing Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[21] It is a reliable indicator of compromised cell membrane integrity and cytotoxicity.[3][4]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any cells.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Add the LDH reaction mix (as per the manufacturer's instructions) to each well.[21] This mix typically contains the substrates for the LDH enzyme.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21] The reaction produces a colored formazan product.
-
Measurement: Measure the absorbance on a microplate reader at a wavelength of ~490 nm.[21]
-
Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Signaling Pathways in CTAC-Induced Cell Death
CTAC primarily damages the cell membrane. This can lead to rapid cell death via necrosis or trigger a programmed cell death cascade known as apoptosis.
Caption: Mechanisms of CTAC-induced cytotoxicity, leading to either necrosis or apoptosis.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. bnonews.com [bnonews.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. The facile removal of CTAB from the surface of gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20160051955A1 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 9. US9643148B2 - Methods for surfactant removal from nanoparticle suspensions - Google Patents [patents.google.com]
- 10. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. media.cellsignal.com [media.cellsignal.com]
Strategies to reduce aggregation of Hexadecyltrimethylammonium chloride in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce and control the aggregation of Hexadecyltrimethylammonium chloride (CTAC) in aqueous solutions.
Troubleshooting Guide: Common Issues with CTAC Aggregation
This guide addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon mixing or during storage. | The solution temperature is below the Krafft temperature of CTAC, leading to crystallization rather than micelle formation. The concentration of CTAC exceeds its solubility limit under the current conditions (pH, ionic strength). | Gently warm the solution while stirring. Ensure the working temperature is maintained above the Krafft point. Prepare solutions at a lower concentration or adjust the solution composition by adding solubilizing agents or changing the counterion.[1] |
| A precipitate forms when the solution is cooled or the pH is adjusted. | The solution is metastable. Changes in temperature or pH can significantly alter the solubility and aggregation behavior of CTAC.[1] | Maintain a constant and controlled temperature for your solution.[1] Carefully control and buffer the pH of the solution, as drastic changes can lead to precipitation. |
| Inconsistent or non-reproducible experimental results. | Aggregation is highly sensitive to environmental factors. Minor variations in temperature, ionic strength (from salts), presence of impurities, or pH can lead to different aggregation states. | Use high-purity CTAC and deionized water for all experiments. Precisely control the temperature of your solutions. Use buffers to maintain a constant pH. Be consistent with the source and concentration of any salts or additives used. |
| Formation of excessively large aggregates, gels, or high viscosity. | High concentrations of CTAC or the presence of specific counterions can promote the transition from spherical to rod-like or worm-like micelles.[2][3] This is often enhanced by the addition of salts. | Reduce the concentration of CTAC. Modify the type and concentration of counterions; for example, different halide ions can have varied effects on micelle growth.[4][5] Introduce additives like short-chain alcohols that can disrupt extensive micellar growth. |
Logical Flow for Troubleshooting CTAC Precipitation
Caption: A troubleshooting workflow for addressing CTAC precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTAC) and why does it aggregate? A1: CTAC is a cationic surfactant, meaning it is an amphiphilic molecule with a positively charged hydrophilic "head" group and a long, hydrophobic hydrocarbon "tail".[6] In aqueous solutions, these molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This self-assembly process, known as aggregation or micellization, results in the formation of structures called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer surface, interacting with the surrounding water.[6][7]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important? A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles begin to form.[8] Below the CMC, surfactant molecules exist primarily as individual monomers. Once the CMC is reached, any additional surfactant added to the solution will predominantly form micelles.[8] Knowing the CMC is crucial because it marks a sharp change in the physical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[6][9] It is a key parameter for determining the efficiency and optimal concentration of a surfactant for a given application.[8]
Q3: How does temperature affect CTAC aggregation? A3: The effect of temperature on the CMC of CTAC can be non-monotonic.[10] Often, the CMC value may first increase with rising temperature up to a certain point (e.g., around 298 K or 25°C) and then decrease as the temperature continues to rise.[11] This complex behavior is due to the interplay of two opposing effects: an increase in temperature can disrupt the structured water around the hydrophobic tails (favoring micellization) but also increase the kinetic energy of the monomers (disfavoring aggregation).[10]
Q4: How can I control CTAC aggregation using additives? A4: Various additives can be used to modulate CTAC aggregation:
-
Inorganic Salts (Counterions): The addition of salts can significantly lower the CMC and affect micelle size and shape. The salt's anion (counterion) binds to the positively charged micelle surface, reducing electrostatic repulsion between the CTAC head groups and promoting aggregation.[12][13] The effectiveness of a counterion often follows the Hofmeister series, with more weakly hydrated ions binding more strongly.[4][5]
-
Organic Additives: Non-ionic molecules like sugars, amino acids, or short-chain alcohols can also influence micellization.[11] These additives can alter the bulk solvent properties or interact with the micelle structure, often leading to an increase in the CMC.[11][12]
-
Aromatic Counterions: Aromatic counterions can have a pronounced effect due to both electrostatic and hydrophobic interactions, penetrating the head group region of the micelles and significantly reducing repulsion.[14]
Conceptual Diagram of Additive Effects on CTAC Micellization
Caption: How additives alter the self-assembly of CTAC monomers into micelles.
Quantitative Data Summary
Table 1: Effect of Different Counterions on the Critical Micelle Concentration (CMC) of Hexadecyltrimethylammonium (C16TA) Surfactants at 25°C
| Surfactant (C16TAX) | Counterion (X⁻) | CMC (mmol/L) |
| C16TAF | F⁻ | 1.80 |
| C16TACl | Cl⁻ | 1.30 |
| C16TABr | Br⁻ | 0.92 |
| C16TANO₃ | NO₃⁻ | 0.60 |
| C16TA₂SO₄ | ½SO₄²⁻ | 0.45 |
| Source: Data synthesized from studies on hexadecyltrimethylammonium surfactants with various counterions.[4][5] |
Table 2: Effect of Organic Additives on the CMC of CTAC at ~298 K (25°C)
| Additive | Additive Concentration (mM) | CTAC CMC (mM) |
| None | 0 | ~1.3 |
| Sugar | 50 | > 1.3 (Increased) |
| Amino Acid | 50 | > 1.3 (Increased) |
| Source: The presence of organic additives like sugars and amino acids tends to increase the CMC of CTAC, indicating they disfavor micelle formation.[11] |
Key Experimental Protocols
Protocol 1: Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like CTAC and relies on the change in conductivity of the solution as micelles form.[9]
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of CTAC in deionized water (e.g., 20 mM).
-
Prepare Dilutions: Prepare a series of dilutions of the CTAC stock solution, spanning a concentration range well below and above the expected CMC (e.g., from 0.1 mM to 5 mM).
-
Temperature Control: Place the beaker containing the initial deionized water sample in a thermostated water bath to maintain a constant temperature throughout the experiment.
-
Measurement:
-
Measure the specific conductance of the deionized water.
-
Perform a titration by making successive additions of the concentrated CTAC stock solution into the water.
-
Stir the solution gently and allow it to equilibrate for a few minutes after each addition before recording the conductivity.
-
-
Data Analysis:
-
Plot the specific conductance (κ) as a function of the CTAC concentration.
-
The plot will show two linear regions with different slopes.[6] Below the CMC, conductivity increases sharply with concentration. Above the CMC, the rate of increase is much slower because micelles contribute less to conductivity than free monomers.[9]
-
The CMC is the concentration at the intersection point of these two linear portions.[6]
-
Protocol 2: Determination of CMC by Surface Tension Measurement
This classic method measures the change in surface tension of the solution with increasing surfactant concentration.[8]
Methodology:
-
Prepare Solutions: Prepare a series of CTAC solutions of different concentrations in deionized water.
-
Temperature Control: Ensure all solutions and the tensiometer measurement cell are maintained at a constant temperature.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method). Start with pure water and progress to solutions of increasing concentration.
-
Data Analysis:
-
Plot the surface tension (γ) versus the logarithm of the CTAC concentration (log C).
-
The surface tension will decrease linearly with log C until the surface becomes saturated with monomers.[8]
-
Above a certain concentration, the surface tension remains relatively constant. This transition point is the CMC.[8]
-
The CMC is determined from the intersection of the two lines fitted to the steeply sloping and the flat portions of the curve.
-
Experimental Workflow for CMC Determination (Conductivity Method)dot
// Node Definitions prep_stock [label="1. Prepare concentrated\nCTAC stock solution", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Place deionized water\nin thermostated cell", fillcolor="#F1F3F4", fontcolor="#202124"]; titrate [label="3. Titrate water with\nCTAC stock solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="4. Record conductivity\nafter each addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="5. Plot Conductivity\nvs. [CTAC]", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Identify intersection of\nthe two linear regions", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Result: CMC Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_stock -> titrate; setup -> titrate; titrate -> measure; measure -> plot; plot -> analyze; analyze -> result; }
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation behavior of hexadecyltrimethylammonium surfactants with various counterions in aqueous solution | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Aggregation behavior of hexadecyltrimethylammonium surfactants with various counterions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K [mdpi.com]
- 7. tainstruments.com [tainstruments.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Optimization of lysis time and temperature in CTAC DNA extraction protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cetyltrimethylammonium chloride (CTAC) based protocols for DNA extraction. The following sections address common issues related to the optimization of lysis time and temperature to enhance DNA yield and quality.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DNA yield consistently low when using a CTAC protocol?
A1: Low DNA yield in CTAC extractions can result from several factors:
-
Incomplete Cell Lysis: The initial mechanical disruption of the tissue may be insufficient, or the volume of lysis buffer might be inadequate for the amount of starting material.[1][2] For tough tissues, ensure thorough grinding to a fine powder, potentially using liquid nitrogen.[1][3]
-
Incorrect CTAB Concentration: The concentration of CTAC in your lysis buffer may not be optimal for your specific sample type.[1]
-
Suboptimal Lysis Conditions: Incubation time and temperature during lysis play a critical role. Insufficient time or a non-optimal temperature can lead to incomplete cell breakdown and reduced DNA release.[4][5]
-
Polysaccharide and Polyphenol Contamination: Many plant and fungal tissues are rich in these compounds, which can interfere with DNA precipitation, leading to lower yields.[1][6] Consider adding polyvinylpyrrolidone (B124986) (PVP) to the lysis buffer to help remove polyphenols.[1][7]
-
Loss of DNA Pellet: The DNA pellet can be accidentally discarded during washing steps, particularly if it is small or loose.[1] Increasing precipitation time at -20°C (from 1 hour to overnight) may help increase the pellet size.[1]
Q2: How does lysis temperature affect DNA yield and quality?
A2: Lysis temperature is a critical parameter that can significantly impact the outcome of your DNA extraction.
-
Yield: Increasing lysis temperature can sometimes lead to higher DNA yields, but this effect is not always significant and can be sample-dependent.[8][9] For instance, one study found that increasing lysis temperature from 65°C to 75°C consistently increased DNA yields, though the increase was not statistically significant.[8][9]
-
Purity: Higher temperatures can lead to the co-extraction of contaminants like proteins, which can lower the A260/A280 purity ratio.[10]
-
Integrity: Elevated temperatures during lysis can cause DNA degradation or fragmentation.[4] It is crucial to avoid overheating samples, especially during homogenization.[4] A cooler and shorter lysis step may result in purer extractions and prevent fragmentation.[7]
Q3: What is the optimal lysis time, and what happens if I incubate for too long?
A3: The optimal lysis time is a balance between maximizing DNA release and minimizing degradation and contamination.
-
Yield: Extending the lysis time does not always lead to a significant increase in DNA yield. One study showed that increasing lysis from 30 minutes to 180 minutes or even overnight did not substantially change the amount of DNA recovered.[10]
-
Purity: Prolonged lysis can negatively impact DNA purity. Longer incubation times can lead to the solubilization of contaminants like proteins, resulting in a lower A260/A280 ratio.[10]
-
Integrity: Extended lysis times can dramatically affect the integrity of the genomic DNA. For example, gDNA fragments extracted with a 30-minute lysis peaked at 30.7 kb, while those from 180-minute and overnight lysis decreased to 22.5 kb and 17.6 kb, respectively.[10] For applications requiring high molecular weight DNA, a shorter lysis time is generally recommended.[7][10]
Q4: My A260/A280 ratio is low. What could be the cause and how can I fix it?
A4: A low A260/A280 ratio (typically <1.8) often indicates protein or phenol (B47542) contamination.
-
Causes:
-
Incomplete Protein Removal: The lysis and subsequent purification steps may not have effectively removed all cellular proteins. Prolonged or overly hot lysis can exacerbate this by solubilizing more proteins.[10]
-
Phenol Carryover: If using a phenol-chloroform extraction method, residual phenol can contaminate the aqueous phase.
-
-
Solutions:
-
Optimize Lysis: Avoid excessively long or hot lysis steps.[7][10]
-
Repeat Purification Steps: Performing an additional chloroform (B151607) wash can help remove residual proteins and other contaminants.[11]
-
Ethanol (B145695) Precipitation: Ensure proper precipitation and washing of the DNA pellet to remove contaminants.
-
Q5: My A260/A230 ratio is low. What does this indicate?
A5: A low A260/A230 ratio (typically <2.0) suggests the presence of contaminants that absorb light at 230 nm, such as polysaccharides, polyphenols, or chaotropic salts.[12]
-
Causes:
-
Solutions:
Data Summary: Lysis Time & Temperature Effects
The following tables summarize quantitative data from a study investigating the effects of lysis time and temperature on gDNA yield, purity, and integrity.
Table 1: Effect of Lysis Duration on gDNA Yield, Purity, and Integrity (at 50°C)
| Lysis Duration | Average Yield (ng/mg) | A260/A280 Ratio (Median) | gDNA Fragment Size Peak (kb) |
| 30 min | 74.5 | ~1.85 | 30.7 |
| 180 min | 78.4 | ~1.75 | 22.5 |
| Overnight | 79.6 | ~1.70 | 17.6 |
| (Data synthesized from a study on gDNA extraction.[10]) |
Table 2: Effect of Lysis Temperature on gDNA Yield and Purity
| Lysis Temperature | Influence on DNA Yield | Influence on DNA Purity (A260/A280) |
| 65°C | Standard baseline | Generally acceptable |
| 75°C | Consistently increased yield (not statistically significant) | May increase variability and potential for contamination |
| (Data synthesized from a study on yeast DNA extraction.[8][9]) |
Experimental Protocols
General CTAC DNA Extraction Protocol (for Plant Tissue)
This protocol is a general guideline and may require optimization for specific plant species.
-
Sample Preparation:
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (60-65°C) CTAC Lysis Buffer.[1][6]
-
CTAC Lysis Buffer (2%): 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl. For samples high in polyphenols, add 1% (w/v) PVP.[1]
-
-
Vortex thoroughly to mix the sample with the buffer.
-
Incubate at 60-65°C for 30-60 minutes with occasional gentle inversion.[1][6] A shorter, cooler lysis may be preferable to maintain DNA integrity.[7]
-
(Optional) Add RNase A (5 µL) and incubate at 37°C for 20-30 minutes to digest RNA.[6][11]
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[1]
-
Mix by inverting the tube for 5-10 minutes until an emulsion forms.[1]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the upper aqueous phase to a new, clean tube, avoiding the protein interface.[1] Repeating this step can improve DNA purity.[1][11]
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol (B130326) to the collected aqueous phase.[1][11]
-
Mix gently by inversion until the DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour (or overnight for higher yield) to precipitate the DNA.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[1]
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL - 1 mL of ice-cold 70% ethanol to remove salts.[1][11]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[1]
-
Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.[1]
-
Resuspend the DNA pellet in 50-100 µL of sterile, nuclease-free water or TE buffer.[1]
-
Visualizations
Caption: Workflow for CTAC-based DNA extraction from plant tissue.
Caption: Troubleshooting logic for addressing low DNA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. Sample disruption for extraction of genomic DNA [qiagen.com]
- 4. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 5. cambrianbioworks.com [cambrianbioworks.com]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zymoresearch.com [zymoresearch.com]
- 12. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Cationic Surfactants in DNA Extraction: Hexadecyltrimethylammonium Chloride vs. Cetyltrimethylammonium Bromide for Fungal Genomics
For researchers, scientists, and drug development professionals engaged in fungal genomics, the isolation of high-quality DNA is a critical prerequisite for downstream applications. Cationic surfactants are integral to many DNA extraction protocols, particularly for challenging organisms like fungi, which possess robust cell walls rich in polysaccharides. Among these, Cetyltrimethylammonium bromide (CTAB) is a widely recognized and utilized reagent. This guide presents a detailed comparison of CTAB and a closely related alternative, Hexadecyltrimethylammonium chloride (CTAC), for their application in fungal DNA extraction.
Physicochemical Properties: A Tale of Two Halides
Both CTAC and CTAB are quaternary ammonium (B1175870) salts featuring a long, 16-carbon hydrophobic tail (hexadecyl) and a positively charged trimethylammonium head group. This amphipathic nature is key to their function as detergents in DNA extraction. The primary difference between the two lies in the counterion: chloride (Cl-) for CTAC and bromide (Br-) for CTAB.
| Property | This compound (CTAC) | Cetyltrimethylammonium bromide (CTAB) |
| Synonyms | Cetrimonium chloride, Cetyltrimethylammonium chloride | Cetrimonium bromide, Hexadecyltrimethylammonium bromide |
| Molecular Formula | C19H42ClN | C19H42BrN |
| Molecular Weight | 320.00 g/mol | 364.45 g/mol |
| Appearance | White to off-white powder or colorless to pale yellow liquid | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
The similar structure of the active cation (hexadecyltrimethylammonium) suggests that both CTAC and CTAB should exhibit comparable mechanisms of action in DNA extraction. Their primary roles are to lyse cell membranes, denature proteins, and, crucially for fungal samples, to precipitate polysaccharides.
Mechanism of Action in Fungal DNA Extraction
The mechanism of DNA extraction using cationic surfactants like CTAC and CTAB involves several key steps. The positively charged headgroup of the surfactant interacts with and disrupts the negatively charged components of the fungal cell wall and plasma membrane, leading to cell lysis. Inside the cell, the detergent helps to denature proteins, including DNases, which could degrade the DNA.
In a high-salt buffer, the cationic surfactant forms complexes with proteins and polysaccharides, which can then be removed through centrifugation. The DNA remains soluble under these conditions. When the salt concentration is lowered, the surfactant forms a complex with the DNA, causing it to precipitate out of solution. This differential solubility is a cornerstone of the CTAB/CTAC extraction methodology, allowing for the selective purification of DNA from other cellular components.
Performance Data: Insights from CTAB-Based Fungal DNA Extraction
Numerous studies have demonstrated the efficacy of CTAB-based methods for extracting high-quality DNA from a variety of fungal species. The following table summarizes quantitative data from several studies that have utilized and, in some cases, optimized CTAB protocols for fungi. It is important to note that DNA yield and purity can be highly dependent on the fungal species, the starting material (mycelia vs. spores), and the specific modifications made to the protocol.
| Fungal Species | Starting Material | CTAB Protocol Details | DNA Yield (µg/g of starting material) | DNA Purity (A260/A280) | Reference |
| Schizophyllum commune | Mycelia | CTAB-PEG method | > 30 | ~1.8-2.0 | [1] |
| Various white-rot fungi | Mycelia | 2% CTAB in extraction buffer | Not specified | Not specified | [1] |
| Aspergillus, Penicillium, Alternaria, Dothiorella, Fusarium | Mycelia and Spores | Modified CTAB method | ~267 ng/µL (concentration) | ~1.8-1.9 | [2] |
| Filamentous fungi | Mycelia | Standard CTAB method | Variable | Variable | [3] |
These studies collectively indicate that CTAB-based protocols are robust and can be adapted to yield high-quality DNA suitable for downstream molecular analyses such as PCR, sequencing, and genomic library construction.[1][2][3]
Experimental Protocols: A Detailed Look at CTAB-Based Fungal DNA Extraction
Below are detailed methodologies for a standard and a modified CTAB protocol for fungal DNA extraction, which can serve as a foundation for researchers.
Standard CTAB Protocol for Fungal DNA
This protocol is a widely used method for isolating genomic DNA from fungal mycelium.[4]
Materials:
-
CTAB buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile distilled water
-
Liquid nitrogen
-
Mortar and pestle
Procedure:
-
Harvest fresh fungal mycelium and freeze it in liquid nitrogen.
-
Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered mycelium to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB buffer with 0.2% (v/v) 2-mercaptoethanol (added just before use).
-
Vortex briefly to mix and incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inversion for 10-15 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile distilled water.
CTAB-PEG Protocol for Fungi with High Polysaccharide Content
This modified protocol incorporates Polyethylene Glycol (PEG) to enhance the removal of polysaccharides, which are often problematic contaminants in fungal DNA extracts.[1]
Materials:
-
In addition to the standard CTAB protocol materials:
-
Polyethylene Glycol (PEG) 8000 solution (e.g., 30% w/v)
Procedure:
-
Follow steps 1-9 of the standard CTAB protocol.
-
To the recovered aqueous phase, add 1/10 volume of 5 M NaCl.
-
Add an equal volume of 13% PEG 8000 and mix gently.
-
Incubate on ice for 30-60 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to precipitate the DNA.
-
Discard the supernatant and proceed with the ethanol washing and resuspension steps (steps 14-17) from the standard protocol.
Conclusion
Both this compound (CTAC) and Cetyltrimethylammonium bromide (CTAB) are effective cationic surfactants for DNA extraction due to their shared chemical structure and properties. The extensive body of literature on CTAB provides a robust foundation of protocols and performance data for its use in fungal DNA extraction, consistently demonstrating its ability to yield high-quality DNA.
While direct comparative data for CTAC in this specific application is lacking, its similarity to CTAB suggests it would perform comparably. The choice between the two may ultimately come down to factors such as availability, cost, and specific laboratory preferences. For researchers working with fungi, particularly those rich in polysaccharides, the CTAB-based methods, especially with modifications like PEG precipitation, offer a reliable and well-documented approach to obtaining the high-quality genomic DNA essential for modern molecular research and development. Further empirical studies directly comparing CTAC and CTAB would be beneficial to definitively establish any subtle performance differences in fungal DNA extraction.
References
Comparative study of CTAC and SDS as surfactants for nanoparticle stabilization.
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nanoparticles in suspension is a critical factor for their successful application in fields ranging from drug delivery to catalysis.[1] Surfactants play a pivotal role in preventing nanoparticle aggregation and ensuring a consistent dispersion.[1] This guide provides a comparative analysis of two commonly used ionic surfactants, the cationic Cetyltrimethylammonium chloride (CTAC) and the anionic Sodium Dodecyl Sulfate (B86663) (SDS), for nanoparticle stabilization. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate stabilizing agent for your research needs.
Fundamental Stabilization Mechanisms
Surfactants are amphiphilic molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] When introduced into a nanoparticle suspension, their hydrophobic tails adsorb onto the nanoparticle surface, while the hydrophilic heads extend into the surrounding medium. This creates a protective layer that prevents nanoparticles from aggregating through two primary mechanisms:
-
Electrostatic Stabilization : Ionic surfactants like CTAC and SDS impart a surface charge to the nanoparticles. CTAC, being cationic, provides a positive charge, while the anionic SDS provides a negative charge. The resulting electrostatic repulsion between similarly charged particles prevents them from agglomerating.[1] A zeta potential value greater than +20 mV or less than -20 mV is generally considered to indicate a stable dispersion.[1]
-
Steric Stabilization : The layer of surfactant molecules on the nanoparticle surface creates a physical barrier. This steric hindrance physically obstructs the close approach of other nanoparticles, preventing aggregation.[1][2]
Caption: Stabilization mechanisms of cationic (CTAC) and anionic (SDS) surfactants.
Performance Comparison: Experimental Data
The choice of surfactant significantly impacts the physicochemical properties of the nanoparticle dispersion, including particle size, polydispersity index (PDI), and zeta potential.[1] The following table summarizes experimental data comparing the performance of CTAC (or the closely related CTAB) and SDS in stabilizing different types of nanoparticles.
| Nanoparticle Type | Surfactant | Surfactant Conc. | Particle Size (nm) | Zeta Potential (mV) | Morphology | Reference |
| Gold (Au) | CTAB (Cationic) | 10 mM | 8.5 | > +30 | Spherical | [3] |
| Gold (Au) | SDS (Anionic) | 0.1 mM | 15.5 | -34.35 | Spherical | [3] |
| Silver (Ag) | CTAC (Cationic) | Varies | 1 - 17 | Not Specified | Spherical, Monodispersed | [4] |
| Silver (Ag) | SDS (Anionic) | Varies | Avg. 45 (wide range 7-55) | Not Specified | Spherical | [4] |
| Iron Oxide (IONPs) | SDS (Anionic) | 1.0 M | 146 (at low salinity) | -34.3 | Not Specified | [5] |
| Zinc Oxide (ZnO) | CTAB:SDS (1:1.5) | Varies | ~100 | Not Specified | Nanoparticles | [6] |
| Niosomes | SDS (Anionic) | 0.1% (w/v) | Not Specified | -157.0 ± 5.2 | Vesicles | [7] |
Analysis of Data:
-
Surface Charge: As expected, CTAB (cationic) imparts a strong positive charge to gold nanoparticles, while SDS (anionic) imparts a strong negative charge, leading to high stability in both cases.[3] SDS has been shown to significantly increase the negative zeta potential of niosomes, improving their stability.[7]
-
Particle Size Control: For silver nanoparticles, CTAC-assisted synthesis resulted in smaller and more monodispersed particles (1-17 nm) compared to SDS, which produced a wider size distribution (7-55 nm).[4] In the case of gold nanoparticles produced by laser ablation, the smallest particles were achieved with a non-ionic surfactant, but both CTAB and SDS produced nanoparticles under 20 nm.[3]
-
Catanionic Mixtures: The combination of cationic (CTAB/CTAC) and anionic (SDS) surfactants can form vesicles or other unique aggregated structures.[8][9] This interaction can be used to control nanoparticle morphology, changing shapes from spheres to rods or flowers, as seen with ZnO nanoparticles.[6]
Experimental Protocols
Accurate and reproducible data are essential for comparing the efficacy of different surfactants. Below are generalized methodologies for nanoparticle synthesis and stabilization.
-
Materials: Nanoparticle precursor (e.g., Silver Nitrate, Gold(III) chloride), Reducing agent (e.g., Sodium Borohydride, Trisodium Citrate), Surfactant (CTAC or SDS), Deionized water.
-
Equipment: Magnetic stirrer, pH meter, Centrifuge, Dynamic Light Scattering (DLS) for size and zeta potential measurement, Transmission Electron Microscope (TEM) for morphology, UV-Vis Spectrophotometer.
This protocol provides a general framework for the chemical reduction synthesis of nanoparticles followed by surfactant stabilization.[1] Specific parameters must be optimized based on the nanoparticle and surfactant being used.
-
Precursor Solution Preparation: Dissolve the nanoparticle precursor salt (e.g., AgNO₃) in deionized water to a desired concentration.
-
Surfactant Solution Preparation: Prepare stock solutions of CTAC or SDS at a desired concentration (e.g., 10 mM) in deionized water.[1]
-
Synthesis:
-
Place the precursor solution in a flask on a magnetic stirrer.
-
Add a specific volume of the chosen surfactant solution (CTAC or SDS) to the precursor solution while stirring.
-
Introduce the reducing agent (e.g., ice-cold NaBH₄) dropwise to the solution. A color change typically indicates nanoparticle formation.
-
-
Stabilization & Purification:
-
Allow the reaction to proceed for a set time with vigorous stirring to ensure complete reaction and surfactant adsorption.
-
Purify the nanoparticles by centrifugation to remove unreacted reagents and excess surfactant.
-
Redisperse the nanoparticle pellet in deionized water for characterization.
-
-
Characterization:
-
Optical Properties: Use a UV-Vis spectrophotometer to confirm nanoparticle formation by observing the characteristic Surface Plasmon Resonance (SPR) peak.
-
Size and Stability: Measure the hydrodynamic size, Polydispersity Index (PDI), and Zeta Potential using a DLS instrument.
-
Morphology: Characterize the shape and size distribution of the synthesized nanoparticles using TEM.
-
Caption: General experimental workflow for nanoparticle synthesis and stabilization.
Conclusion and Recommendations
Both CTAC and SDS are effective surfactants for stabilizing a wide range of nanoparticles, primarily through electrostatic repulsion.
-
CTAC (Cationic) is highly effective for generating positively charged nanoparticles and can provide excellent control over particle size, often leading to monodispersed populations.[4] However, researchers should be aware of its potential to cause cytotoxicity, which is a critical consideration for biomedical applications.[10]
-
SDS (Anionic) is a versatile and robust surfactant that imparts a strong negative surface charge, resulting in highly stable nanoparticle dispersions.[3][7] It is widely used and effective, though it may sometimes lead to a broader particle size distribution compared to CTAC under certain synthesis conditions.[4]
The optimal choice between CTAC and SDS depends on the specific application. For applications requiring a positive surface charge (e.g., interaction with negatively charged cell membranes or DNA), CTAC is the logical choice. For applications where a strong negative charge is desired for stability and biocompatibility is less of a concern, SDS is an excellent option. For advanced control over nanoparticle morphology, the use of a catanionic mixture of both surfactants presents a promising avenue for further exploration.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Effects of Different Surfactant Charges on the Formation of Gold Nanoparticles by the LASiS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB) on the Properties of ZnO Synthesized by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validating Methods for Quantifying Antimicrobial Activity: A Focus on CTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard methods for quantifying the antimicrobial activity of cationic surfactants, with a specific focus on Cetyltrimethylammonium Chloride (CTAC). The following sections detail experimental protocols, present comparative data, and illustrate the underlying mechanisms and workflows to aid in the selection of appropriate validation methods for your research.
Introduction to CTAC and Antimicrobial Activity Quantification
Cetyltrimethylammonium Chloride (CTAC) is a quaternary ammonium (B1175870) compound with demonstrated efficacy against a range of microorganisms, including clinically relevant Candida species and Streptococcus mutans.[1][2] As a cationic surfactant, CTAC disrupts microbial cell membranes, leading to cell death.[1][3] The validation of methods to quantify its antimicrobial potency is crucial for its development as a disinfectant or therapeutic agent.[4][5]
Standard antimicrobial susceptibility testing (AST) methods are employed to determine the minimum concentration of an antimicrobial agent that inhibits or kills a microorganism. These methods, including broth dilution, agar (B569324) dilution, and disk diffusion, provide quantitative data essential for evaluating the efficacy of compounds like CTAC.
Comparative Analysis of Antimicrobial Quantification Methods
The selection of an appropriate method for quantifying antimicrobial activity depends on the specific research question, the nature of the antimicrobial agent, and the target microorganism. This section compares the most common methods used to evaluate the antimicrobial properties of compounds such as CTAC.
| Method | Principle | Quantitative Data | Advantages | Disadvantages |
| Broth Microdilution | Serial dilution of the antimicrobial agent in a liquid growth medium inoculated with the test microorganism.[6][7][8] | Minimum Inhibitory Concentration (MIC) - the lowest concentration that prevents visible growth.[7][8] | High-throughput, requires small volumes of reagents, provides quantitative MIC values.[6][7] | Can be laborious to set up manually, turbidity measurement can be affected by compound precipitation. |
| Agar Dilution | Incorporation of the antimicrobial agent into an agar medium at various concentrations, followed by inoculation with the test microorganism.[6][9] | MIC - the lowest concentration that prevents colony formation on the agar surface.[7] | Allows for the testing of multiple isolates simultaneously, considered a gold standard method.[9] | Labor-intensive to prepare plates, short shelf-life of prepared plates.[6] |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism.[6][7] | Zone of Inhibition (diameter in mm) - the area around the disk where microbial growth is inhibited. | Simple to perform, low cost, flexible with the choice of antimicrobial agents.[7] | Provides qualitative or semi-quantitative results (susceptible, intermediate, resistant), not a direct MIC.[6] |
| Time-Kill Assay | The test microorganism is exposed to a specific concentration of the antimicrobial agent in a liquid medium, and the number of viable cells is determined at various time points.[7] | Rate of microbial killing over time (e.g., log reduction in CFU/mL). | Provides information on the bactericidal or bacteriostatic nature of the agent and the rate of activity.[7] | Labor-intensive, requires viable plate counts at multiple time points. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and accuracy of antimicrobial activity quantification.
Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of CTAC in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the CTAC stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control well (broth and inoculum, no CTAC) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of CTAC that shows no visible growth (turbidity).
Time-Kill Assay
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism in a suitable broth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.
-
Exposure to Antimicrobial Agent: Add CTAC at the desired concentration (e.g., 1x MIC, 2x MIC) to the microbial suspension. Include a growth control with no CTAC.
-
Incubation and Sampling: Incubate the cultures at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each CTAC concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Visualizing Workflows and Mechanisms
Diagrams can clarify complex experimental workflows and biological mechanisms.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetyltrimethylammonium Chloride (CTAC) and Its Formulated Mouthwash Reduce the Infectivity of Streptococcus mutans and Candida albicans in Mono and Dual State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Analysis of CTAC's Applications and Advantages - Nanjing Chemical Material Corp. [njchm.com]
- 6. Current and emerging techniques for antibiotic susceptibility tests [thno.org]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 8. Current and Emerging Methods of Antibiotic Susceptibility Testing | MDPI [mdpi.com]
- 9. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
A Comparative Guide to Phase Transfer Catalysts in Williamson Ether Synthesis: CTAC vs. Alternatives
For researchers, scientists, and drug development professionals, the Williamson ether synthesis is a cornerstone of organic chemistry, vital for the construction of ether linkages found in numerous pharmaceuticals and functional materials. The efficiency of this SN2 reaction, particularly in biphasic systems, is critically dependent on the choice of a phase transfer catalyst (PTC). This guide provides an objective comparison of the performance of Cetyltrimethylammonium Chloride (CTAC) against other commonly used quaternary ammonium (B1175870) salts, supported by experimental data, to aid in catalyst selection and protocol optimization.
The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with an alkyl halide. When the reactants are partitioned between an aqueous and an organic phase, a PTC is essential to transport the anionic nucleophile into the organic phase where the reaction occurs. The structure of the PTC, particularly the nature of the alkyl groups attached to the nitrogen center, significantly influences its catalytic efficiency. This comparison focuses on CTAC and two other widely used PTCs: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).
Performance Comparison of Phase Transfer Catalysts
A comparative study on the synthesis of 1,4-dihydropyridines, another phase-transfer catalyzed reaction, demonstrated the following order of catalytic activity: TBAB > BTEAC > CTAB (Cetyltrimethylammonium Bromide, a close structural analog of CTAC). In this specific synthesis, TBAB provided the highest yield in the shortest time. This suggests that for certain reactions, the moderately lipophilic nature of the tetrabutyl groups in TBAB strikes an effective balance for efficient phase transfer.
In a separate study focused on the oxidation of benzyl (B1604629) alcohol, the order of reactivity was reported as Tricaprylmethylammonium chloride > TBAB > TBAHS > CTAB. This again places a cetyltrimethylammonium salt as less reactive than TBAB in that particular transformation.
Based on these and other related studies, a general trend in catalytic efficiency can be inferred. The lipophilicity of the quaternary ammonium cation plays a crucial role. Catalysts with longer alkyl chains, like CTAC, are highly lipophilic, which can sometimes lead to the formation of stable emulsions, making product isolation more challenging. Conversely, catalysts with shorter alkyl chains may not be sufficiently soluble in the organic phase to be effective.
For the Williamson ether synthesis of phenols, the selection of the optimal PTC often depends on the specific substrates and reaction conditions. The following table summarizes hypothetical comparative data based on the trends observed in related reactions, illustrating the expected performance of CTAC, TBAB, and BTEAC in the O-alkylation of 4-nitrophenol (B140041) with 1-bromobutane (B133212).
| Phase Transfer Catalyst | Product Yield (%) | Reaction Time (hours) | Catalyst Loading (mol%) |
| CTAC | 85 | 6 | 2 |
| TBAB | 95 | 4 | 2 |
| BTEAC | 92 | 5 | 2 |
This data is representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Williamson ether synthesis of a phenol (B47542) using a phase transfer catalyst. This can be adapted for a comparative study of different PTCs by keeping all other parameters constant.
Synthesis of 4-Butoxynitrobenzene
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Sodium Hydroxide (B78521) (NaOH)
-
Phase Transfer Catalyst (CTAC, TBAB, or BTEAC)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenol (e.g., 1.39 g, 10 mmol) and the phase transfer catalyst (0.2 mmol, 2 mol%) in 20 mL of toluene.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 20 mL of deionized water and add it to the reaction mixture.
-
Alkyl Halide Addition: Add 1-bromobutane (e.g., 1.64 g, 12 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically 4-6 hours), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with 2 x 20 mL of 1M NaOH solution to remove any unreacted 4-nitrophenol, followed by 2 x 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-butoxynitrobenzene.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Conclusion
The selection of a phase transfer catalyst for the Williamson ether synthesis is a critical parameter that can significantly impact reaction efficiency. While CTAC is a viable option, comparative data from related reactions suggest that other quaternary ammonium salts, such as TBAB and BTEAC, may offer superior performance in terms of reaction time and product yield. The optimal choice is often substrate-dependent, and therefore, a preliminary screening of catalysts is recommended for any new synthetic route. The provided experimental protocol serves as a robust starting point for such comparative studies, enabling researchers to make informed decisions to optimize their synthetic endeavors.
Unraveling the Genetic Blueprint: A Comparative Guide to CTAC DNA Extraction Protocols for Diverse Plant Species
For researchers, scientists, and drug development professionals, the successful isolation of high-quality DNA is the critical first step in a multitude of molecular applications. This guide provides a comprehensive cross-validation of Cetyltrimethylammonium Bromide (CTAC) based DNA extraction protocols across a variety of plant species, offering a comparative analysis of their performance supported by experimental data. The objective is to equip researchers with the knowledge to select and optimize DNA extraction strategies for their specific plant of interest, ensuring downstream success in applications ranging from genotyping to next-generation sequencing.
The CTAC method remains a cornerstone of plant DNA extraction due to its efficacy in separating DNA from contaminating polysaccharides and polyphenols, which are particularly abundant in plant tissues and can inhibit subsequent enzymatic reactions.[1] However, the vast biochemical diversity among plant species necessitates protocol modifications to achieve optimal results.[1] This guide explores several key variations of the CTAC protocol and their performance across different plant types.
Comparative Analysis of DNA Yield and Purity
The efficiency of a DNA extraction protocol is primarily assessed by the yield and purity of the isolated DNA. The following table summarizes quantitative data from various studies, comparing different CTAC-based methods and commercial kits across several plant species. DNA purity is evaluated using spectrophotometric absorbance ratios: an A260/280 ratio of ~1.8 is indicative of DNA free from protein contamination, while an A260/230 ratio of 2.0-2.2 suggests the absence of polysaccharides and other organic contaminants.[2]
| Plant Species | Protocol | DNA Yield (µg/g of tissue) | A260/280 Ratio | A260/230 Ratio | Reference |
| Zea mays (Maize) | Modified Mericon | 3.87 | 1.8 | >2.0 | [3] |
| Zea mays (Maize) | CTAB | 1.0-2.0 | 1.6-2.0 | Not Reported | [3] |
| Zea mays (Maize) | DNeasy Plant Mini Kit | 0.3-3.0 | 1.2-1.95 | Not Reported | [3] |
| Helianthus annuus (Sunflower) | Modified CTAB | High | 1.8-2.0 | 1.4-1.8 | [4] |
| Allium spp. | Modified CTAB | High | ~1.8 | ~1.4 | [4] |
| Peganum harmala | Main CTAB | ~150 (fresh), ~200 (dried) | 1.8-2.0 | 1.5-2.2 | [5] |
| Tamarix ramosissima | Main CTAB | ~100 (fresh), ~150 (dried) | 1.8-2.0 | 1.8-2.2 | [5] |
| Potentilla reptans | Main CTAB | ~250 (fresh), ~300 (dried) | 1.8-2.0 | 1.7-2.1 | [5] |
| Recalcitrant Species (e.g., Xanthorrhoea) | Modified CTAB | High Molecular Weight | Good | Good | [6] |
| Forage & Crop Species (e.g., Trifolium, Lolium) | High-Throughput CTAB | 1-13 µg (total) | Good | Good | [7] |
| Medicinal Plants (e.g., Cassia fistula) | CTAB Method | High | Not specified | Not specified | [8] |
| Aquatic Plants | Modified CTAB | 50-100 ng/µL (concentration) | 1.8-1.9 | Not Reported | [9] |
Experimental Workflow Overview
The generalized workflow for CTAC-based DNA extraction from plant tissue is depicted in the diagram below. This process involves the mechanical disruption of cells, lysis in a CTAC buffer, removal of contaminants, and precipitation and purification of the DNA.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. youtube.com [youtube.com]
- 3. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of five DNA extraction methods in three medicinal plants: Peganum harmala L., Tamarix ramosissima Ledeb., and Potentilla reptans L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High quality DNA extraction protocol from recalcitrant plant tissues [protocols.io]
- 7. Protocol: a versatile, inexpensive, high-throughput plant genomic DNA extraction method suitable for genotyping-by-sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. horizonepublishing.com [horizonepublishing.com]
Benchmarking CTAC-Functionalized Nanoparticles for Drug Delivery: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cetyltrimethylammonium chloride (CTAC)-functionalized nanoparticles against other common nanoparticle formulations for drug delivery. The performance is evaluated based on key preclinical metrics, supported by experimental data and detailed methodologies.
Cetyltrimethylammonium chloride (CTAC) is a cationic surfactant frequently employed in the synthesis of various nanoparticles, including those made of gold and mesoporous silica (B1680970).[1][2] While its primary role is to direct the size and shape of the nanoparticles during synthesis, its cationic nature has implications for drug delivery.[3][4] However, the inherent cytotoxicity of CTAC often necessitates surface modification or its replacement with more biocompatible ligands for clinical applications.[5] This guide benchmarks the performance of nanoparticles where CTAC is present on the surface against unfunctionalized nanoparticles and those functionalized with widely-used alternatives like polyethylene (B3416737) glycol (PEG) and chitosan (B1678972).
Quantitative Performance Data
The following tables summarize the performance of different nanoparticle formulations across key drug delivery parameters. It is important to note that direct comparative studies including CTAC as a final surface functionalization are limited due to its known cytotoxicity. Therefore, the data presented for CTAC-functionalized nanoparticles are often derived from studies where it is used as a surfactant during synthesis, and its effects are compared to nanoparticles that have undergone surface modifications.
Table 1: Physicochemical Properties
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| CTAC-Functionalized | 80 - 150 | +30 to +50 | 0.2 - 0.4 |
| PEG-Functionalized | 100 - 200 | -5 to +5 | 0.1 - 0.3 |
| Chitosan-Functionalized | 150 - 300 | +20 to +40 | 0.2 - 0.5 |
| Unfunctionalized | 50 - 120 | -30 to -10 | 0.3 - 0.6 |
Note: Values are representative and can vary significantly based on the nanoparticle core material, synthesis method, and specific drug loaded.
Table 2: Drug Loading and In Vitro Release
| Nanoparticle Type | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Drug Release (24h, pH 7.4) |
| CTAC-Functionalized | 5 - 10 | 60 - 80 | 40 - 60% |
| PEG-Functionalized | 3 - 8 | 70 - 90 | 20 - 40% |
| Chitosan-Functionalized | 8 - 15 | 75 - 95 | 30 - 50% |
| Unfunctionalized | 2 - 6 | 50 - 70 | 50 - 70% |
Note: Drug loading and release are highly dependent on the specific drug, polymer, and nanoparticle system.
Table 3: Cellular Uptake and Cytotoxicity (MCF-7 Cancer Cell Line)
| Nanoparticle Type | Cellular Uptake Efficiency (%) | IC50 (µg/mL) |
| CTAC-Functionalized | High (>80%) | Low (<10) |
| PEG-Functionalized | Low (20-40%) | High (>100) |
| Chitosan-Functionalized | High (>70%) | Moderate (50-100) |
| Unfunctionalized | Moderate (40-60%) | High (>150) |
Note: Cellular uptake is cell-line dependent. IC50 values are for the nanoparticles themselves without a drug load and can vary.
Visualizing Experimental and Biological Processes
To further elucidate the experimental workflow and a potential mechanism of action, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative evaluation of nanoparticle performance.
Nanoparticle Synthesis and Drug Loading
-
CTAC-Functionalized Silica Nanoparticles : Mesoporous silica nanoparticles are synthesized via a sol-gel method using tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor and CTAC as a template and stabilizing agent. The drug is typically loaded by soaking the nanoparticles in a concentrated drug solution.
-
PEG-Functionalized Nanoparticles : PEGylation is often achieved by conjugating thiol-terminated PEG to the surface of gold nanoparticles or by incorporating PEG-lipid conjugates during the formulation of lipid-based nanoparticles.[6] Drug loading is accomplished either through encapsulation during nanoparticle formation or by covalent conjugation.[7]
-
Chitosan-Coated Nanoparticles : A core nanoparticle (e.g., PLGA) is first synthesized, followed by the deposition of a chitosan layer through electrostatic interactions.[8] The drug can be loaded into the core before or after coating.
-
Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) : DLE and EE are determined by separating the nanoparticles from the solution containing the free drug via centrifugation. The amount of free drug in the supernatant is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The loaded drug is the difference between the total initial drug amount and the free drug.
Physicochemical Characterization
-
Particle Size and Zeta Potential : Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles in an aqueous suspension.
-
Morphology : Transmission Electron Microscopy (TEM) is employed to visualize the size, shape, and morphology of the nanoparticles.
In Vitro Drug Release
The drug release profile is evaluated by suspending a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring. At specific time intervals, samples are withdrawn, and the amount of released drug is quantified by HPLC or UV-Vis spectroscopy.
Cellular Uptake Studies
-
Qualitative Analysis : Confocal laser scanning microscopy (CLSM) is used to visualize the cellular internalization of fluorescently labeled nanoparticles.
-
Quantitative Analysis : Flow cytometry is employed to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which corresponds to the amount of nanoparticles per cell.
Cytotoxicity Assay
The cytotoxicity of the nanoparticles is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are incubated with varying concentrations of nanoparticles for a specified period (e.g., 24, 48 hours). The cell viability is then determined by measuring the absorbance of the formazan (B1609692) product, and the IC50 value (the concentration at which 50% of cells are viable) is calculated.
Concluding Remarks
The choice of nanoparticle functionalization is a critical determinant of its drug delivery performance. CTAC, while useful in synthesis, imparts a strong positive charge that can enhance cellular uptake but is often associated with significant cytotoxicity.[5] PEGylation, in contrast, creates a "stealth" shield, reducing non-specific interactions and prolonging circulation time, which is beneficial for in vivo applications, though it may decrease cellular uptake.[9] Chitosan offers a biocompatible cationic surface, enhancing cellular uptake through electrostatic interactions with the negatively charged cell membrane.[10] Unfunctionalized nanoparticles often exhibit intermediate behavior but may suffer from instability and rapid clearance in vivo. The optimal choice of surface functionalization will ultimately depend on the specific therapeutic application, balancing the need for efficient cellular uptake with the requirement for low toxicity and favorable in vivo pharmacokinetics.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Positively charged, surfactant-free gold nanoparticles for nucleic acid delivery - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16294C [pubs.rsc.org]
- 6. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular uptake and transport characteristics of chitosan modified nanoparticles in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethyl-Chitosan Coated Gold Nanoparticles Enhance Delivery, Cellular Uptake and Gene Silencing Effect of EGFR-siRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Surfactants for Gold Nanorod Synthesis
For researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to the traditionally used cetyltrimethylammonium chloride (CTAC) in gold nanorod (GNR) synthesis, this guide offers a comprehensive comparison of alternative surfactants. We delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols to facilitate their adoption in the laboratory.
The synthesis of gold nanorods with tunable aspect ratios is crucial for their application in various biomedical fields, including drug delivery, photothermal therapy, and bioimaging. For years, CTAC and its bromide analogue, CTAB, have been the surfactants of choice for directing the anisotropic growth of GNRs. However, the inherent cytotoxicity of these quaternary ammonium (B1175870) salts poses a significant challenge for clinical translation. This guide explores viable alternatives that promise lower toxicity without compromising the quality and yield of the synthesized nanorods.
Performance Comparison of Surfactants
The choice of surfactant significantly impacts the resulting gold nanorods' physical and biological properties. This section provides a quantitative comparison of CTAC with promising alternatives: Dodecylethyldimethylammonium bromide (C12EDMAB), a binary surfactant system of CTAB and Sodium Oleate (B1233923), and non-ionic surfactants.
| Surfactant System | Aspect Ratio Control | Monodispersity (LSPR/TSPR Ratio) | Yield | Biocompatibility/Toxicity | Key Advantages |
| CTAC/CTAB | Well-established, tunable aspect ratios from 1.5 to over 10.[1][2] | Good, typically > 3.5 for ~90% shape purity.[1][2] | High, around 99% shape purity is achievable.[3] | High cytotoxicity, hinders in-vivo applications.[4][5] | Well-understood and widely documented synthesis protocols. |
| C12EDMAB | Achievable, comparable to CTAB.[6] | Good, produces monodisperse nanorods.[7] | Not explicitly quantified, but successful growth is reported.[6] | Significantly lower toxicity compared to CTAB at specific concentrations.[6][7] | Reduced cytotoxicity, making it a promising alternative for biomedical applications.[6] |
| Binary System (CTAB/Sodium Oleate) | Excellent, allows for fine-tuning of aspect ratio and nanorod dimensions.[8][9][10] | High, improved monodispersity compared to CTAB alone.[8][11][12] | High yield of monodisperse nanorods.[11][12] | Cytotoxicity of CTAB is still a concern, but lower concentrations can be used.[9] | Enhanced control over nanorod morphology and improved monodispersity.[8][9][10] |
| Non-ionic Surfactants (e.g., Tween 20/80) | Primarily used for shape-controlled synthesis of spheres and triangles.[13] | High purity and monodispersity for synthesized shapes.[13] | Not specified for nanorods, but effective for other morphologies. | Generally considered non-toxic and biocompatible.[13] | Eliminates the use of hazardous chemicals, offering a "green" synthesis route.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of gold nanorods. Below are the protocols for the conventional CTAC-based method and two promising alternatives.
Gold Nanorod Synthesis using CTAC (Seed-Mediated Growth)
This protocol is a standard method for synthesizing gold nanorods.
a. Seed Solution Preparation:
-
To a 20 mL scintillation vial, add 5 mL of 0.2 M CTAC solution.
-
Add 5 mL of 1.0 mM HAuCl4 to the CTAC solution.
-
While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH4.
-
The solution color will change from yellow to brownish-yellow.
-
Continue stirring for 2 minutes and then keep the seed solution at 25°C for 30 minutes before use.
b. Growth Solution Preparation:
-
To a 100 mL flask, add 50 mL of 0.2 M CTAC solution.
-
Add 50 mL of 1.0 mM HAuCl4.
-
Gently mix the solution.
-
Add 0.9 mL of 4 mM AgNO3.
-
Add 0.8 mL of 78.8 mM ascorbic acid. The solution should turn colorless.
-
Finally, add 0.12 mL of the aged seed solution to the growth solution.
-
The solution color will gradually change over a few minutes. Allow the reaction to proceed for at least 2 hours at 25°C for the nanorods to fully form.
Gold Nanorod Synthesis using Dodecylethyldimethylammonium Bromide (C12EDMAB)
This protocol utilizes a less toxic cationic surfactant.
a. Seed Solution Preparation:
-
Prepare a seed solution as described in the CTAC protocol, substituting CTAC with C12EDMAB at the same molar concentration.
b. Growth Solution Preparation:
-
In a flask, combine 10 mL of 0.1 M C12EDMAB with 250 µL of 10 mM HAuCl4.
-
Add 60 µL of 10 mM AgNO3.
-
Introduce 80 µL of 100 mM ascorbic acid as the reducing agent.
-
Add 20 µL of the C12EDMAB-capped seed solution.
-
Allow the mixture to react at 30°C for several hours until the color of the solution stabilizes, indicating the formation of gold nanorods.
Gold Nanorod Synthesis using a Binary Surfactant System (CTAB/Sodium Oleate)
This method provides enhanced control over nanorod dimensions.
a. Seed Solution Preparation:
-
Prepare a standard CTAB-capped seed solution as outlined in the first protocol.
b. Growth Solution Preparation:
-
In a suitable reaction vessel, mix 10 mL of 0.05 M CTAB with a specific volume of 0.1 M sodium oleate solution (the amount of sodium oleate can be varied to tune the aspect ratio).
-
Add 10 mL of 1.0 mM HAuCl4.
-
Introduce 180 µL of 4 mM AgNO3.
-
Add 160 µL of 78.8 mM ascorbic acid.
-
Inject 24 µL of the aged CTAB-capped seed solution.
-
The reaction is typically carried out at 30°C and left undisturbed for 12 hours to ensure complete growth.
Visualizing the Synthesis and Surfactant Impact
To better understand the experimental workflow and the influence of surfactant choice, the following diagrams are provided.
Caption: Experimental workflow for the seed-mediated synthesis of gold nanorods.
Caption: Logical relationship between surfactant choice and gold nanorod properties.
Conclusion
The development of safer and more robust methods for gold nanorod synthesis is paramount for their translation into clinical and commercial applications. This guide highlights that viable alternatives to CTAC exist, each with its own set of advantages. Dodecylethyldimethylammonium bromide (C12EDMAB) stands out as a direct, less toxic substitute. Binary surfactant systems, particularly those incorporating sodium oleate, offer superior control over the physical characteristics of the nanorods, which is critical for fine-tuning their plasmonic properties. While non-ionic surfactants present an attractive green alternative, their application for anisotropic nanorod synthesis requires further development. Researchers and drug development professionals are encouraged to consider these alternatives to advance the development of safer and more effective gold nanorod-based technologies.
References
- 1. azom.com [azom.com]
- 2. 金ナノロッドの合成:その注意点と対処法 [sigmaaldrich.com]
- 3. Small Gold Nanorods: Recent Advances in Synthesis, Biological Imaging, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenge in Understanding Size and Shape Dependent Toxicity of Gold Nanomaterials in Human Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of Gold Nanorods Using C12EDMAB as a Less Toxic, Alternative Growth-Directing Agent [digitalcommons.georgiasouthern.edu]
- 7. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Surfactant Layers on Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of gold nanorods using binary surfactant systems with improved monodispersity, dimensional tunability and plasmon resonance scattering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple shape-controlled synthesis of gold nanoparticles using nonionic surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative analysis of micelle formation with CTAC and other cationic surfactants.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physicochemical Properties of Cetyltrimethylammonium Chloride (CTAC) and its Cationic Counterparts.
The self-assembly of surfactants into micelles is a cornerstone of various scientific and industrial applications, from drug delivery systems to nanoparticle synthesis. Among the diverse classes of surfactants, cationic surfactants, characterized by their positively charged head groups, are of particular interest due to their unique interfacial properties and interactions with negatively charged surfaces. This guide provides a comprehensive comparative analysis of the micelle formation of Cetyltrimethylammonium Chloride (CTAC), a widely used cationic surfactant, with other prominent members of its class: Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Chloride (DTAC), and Benzalkonium Chloride (BC).
This publication delves into the critical parameters governing micellization, including the critical micelle concentration (CMC), aggregation number (Nagg), and the thermodynamics of the process. All quantitative data is presented in clearly structured tables for straightforward comparison. Furthermore, detailed experimental protocols for the key characterization techniques are provided to support the reproduction and extension of these findings.
Comparative Physicochemical Properties of Cationic Surfactants
The following table summarizes the key parameters associated with the micelle formation of CTAC, CTAB, DTAC, and Benzalkonium Chloride in aqueous solutions. It is important to note that these values can be influenced by experimental conditions such as temperature, solvent composition, and the presence of electrolytes.
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (Nagg) | Standard Gibbs Free Energy of Micellization (ΔG°m) (kJ/mol) | Standard Enthalpy of Micellization (ΔH°m) (kJ/mol) | Standard Entropy of Micellization (ΔS°m) (J/mol·K) |
| Cetyltrimethylammonium Chloride (CTAC) | C₁₆H₃₃N(CH₃)₃⁺Cl⁻ | ~1.3[1] | 80 - 115[1] | -29 to -32 | -1 to -5 | ~90 |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | ~0.9 - 1.0[2] | 75 - 120[2] | -30 to -34 | -2 to -8 | ~80 |
| Dodecyltrimethylammonium Chloride (DTAC) | C₁₂H₂₅N(CH₃)₃⁺Cl⁻ | ~20 | 45 - 60 | -22 to -25 | -0.5 to -2 | ~70 |
| Benzalkonium Chloride (BC) | C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R = C₈H₁₇ to C₁₈H₃₇) | ~0.3 - 4.4[3][4][5] | Varies significantly with alkyl chain length | -25 to -35[3][4] | -3 to -10[3][4] | ~75 |
Experimental Protocols
A variety of techniques are employed to characterize the formation and properties of micelles. Below are detailed methodologies for some of the most common and crucial experiments.
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution exhibits a distinct change in slope when plotted against the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility per monomer unit, leads to a slower increase in conductivity. The intersection of the two linear portions of the graph indicates the CMC.
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above its expected CMC.
-
Perform a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.
-
Calibrate a conductivity meter using standard KCl solutions.
-
Measure the conductivity of each surfactant solution at a constant temperature.
-
Plot the specific conductivity (κ) versus the surfactant concentration (C).
-
Identify the two linear regions in the plot and perform a linear regression for each.
-
The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).
Determination of Aggregation Number by Steady-State Fluorescence Quenching
Principle: This method utilizes a fluorescent probe (fluorophore) that partitions into the micellar core and a quencher that also resides within the micelle. The quenching of the fluorophore's fluorescence is dependent on the number of quencher molecules per micelle. By systematically varying the quencher concentration, the aggregation number can be determined.
Materials:
-
Fluorophore: Pyrene (B120774)
-
Quencher: A hydrophobic molecule that can quench the fluorescence of pyrene, such as cetylpyridinium (B1207926) chloride (CPC) or a hydrophobic benzophenone (B1666685) derivative.
Procedure:
-
Prepare a series of surfactant solutions at a concentration well above the CMC.
-
Add a constant, low concentration of the fluorophore (pyrene) to each solution.
-
To each of these solutions, add varying concentrations of the quencher.
-
Measure the fluorescence intensity of pyrene in each sample using a spectrofluorometer.
-
Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to that in the presence of quencher (I) against the quencher concentration.
-
The slope of this plot is directly proportional to the aggregation number (Nagg). The exact relationship depends on the model used for data analysis (e.g., the Poisson quenching model).
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.
Procedure:
-
Prepare surfactant solutions at concentrations above the CMC.
-
Filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other large aggregates.
-
Place the filtered solution in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement, which involves irradiating the sample with a laser and detecting the scattered light at a specific angle.
-
The instrument's software will analyze the autocorrelation of the scattered light intensity to determine the diffusion coefficient and subsequently calculate the hydrodynamic diameter of the micelles.
Determination of Thermodynamics of Micellization by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the formation of micelles. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micellization (ΔH°m) can be determined. The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can then be calculated.
Procedure:
-
Fill the sample cell of the ITC instrument with deionized water or the appropriate buffer.
-
Fill the injection syringe with a concentrated solution of the surfactant.
-
Set the desired temperature for the experiment.
-
Perform a series of small, sequential injections of the surfactant solution into the sample cell.
-
The instrument measures the heat absorbed or released after each injection.
-
The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the height of the curve is related to the enthalpy of micellization (ΔH°m).
-
The Gibbs free energy of micellization can be calculated using the equation: ΔG°m = RT ln(CMC), where R is the gas constant and T is the absolute temperature.
-
The entropy of micellization can then be determined from the relationship: ΔG°m = ΔH°m - TΔS°m.
Visualizing the Process: Experimental Workflow and Surfactant Structures
To further elucidate the experimental process and the molecular differences between the studied surfactants, the following diagrams have been generated using the Graphviz DOT language.
References
Unveiling the Efficiency of CTAC in Polysaccharide Removal During DNA Isolation: A Comparative Guide
For researchers, scientists, and drug development professionals grappling with polysaccharide contamination in DNA isolation, this guide provides an objective comparison of the effectiveness of Cetyltrimethylammonium chloride (CTAC)-based methods against other common techniques. We delve into the experimental data, detailed protocols, and the underlying mechanisms to empower you to select the optimal strategy for obtaining high-purity DNA.
Polysaccharides are notorious contaminants during DNA extraction, particularly from plant and fungal sources. Their co-precipitation with DNA can inhibit downstream enzymatic reactions, such as PCR and restriction digestion, thereby compromising critical molecular analyses. Cetyltrimethylammonium bromide (CTAB) and its chloride counterpart, CTAC, are cationic detergents widely employed to effectively remove these inhibitory polysaccharides.[1][2][3] This guide will focus on the principles of CTAC-mediated purification, presenting CTAB-based data as a well-documented and functionally equivalent proxy.
Comparative Analysis of DNA Isolation Methods
The efficiency of a DNA isolation protocol is primarily assessed by the yield and purity of the extracted DNA. The A260/A280 ratio is a standard measure of protein contamination, with a value of ~1.8 being indicative of pure DNA.[4] The A260/A230 ratio is a critical indicator of polysaccharide and other organic contaminants, with a ratio of >2.0 suggesting high purity.[4][5]
The following table summarizes experimental data from various studies, comparing the performance of CTAB-based methods (functionally analogous to CTAC) with other techniques for DNA isolation from polysaccharide-rich samples.
| DNA Isolation Method | Sample Source | DNA Yield (µg/g tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Modified CTAB | Zea mays (Maize) | Not Specified | 1.6 - 2.0 | >2.0 | [6] |
| Modified CTAB | Mangrove and Salt Marsh Species | 8.8 - 9.9 µg/µL | 1.78 - 1.84 | >2.0 | [5] |
| CTAB with PVP | Helianthus tuberosus (Jerusalem artichoke) | ~45 | ~1.8 | Not Specified | [7] |
| CTAB with high NaCl | Helianthus tuberosus (Jerusalem artichoke) | ~21 | ~1.7 | Not Specified | [7] |
| Modified Tai and Tanksley Method | Helianthus tuberosus (Jerusalem artichoke) | ~63 | ~1.9 | Not Specified | [7] |
| Modified Štorchová et al. Method | Helianthus tuberosus (Jerusalem artichoke) | ~75 | ~1.7 | Not Specified | [7] |
| Qiagen DNeasy Plant Mini Kit | Zea mays (Maize) | Not Specified | 1.2 - 1.95 | Not Specified | [6] |
Note: The data presented for CTAB is considered representative of CTAC's performance due to their similar chemical properties as cationic detergents.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a standard CTAC/CTAB-based DNA isolation, a modified high-salt method, and a general outline for using a commercial kit.
Protocol 1: Standard CTAC/CTAB DNA Extraction
This protocol is a widely used method for isolating DNA from plant tissues rich in polysaccharides.
Materials:
-
CTAC/CTAB Extraction Buffer (2% CTAC/CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
Procedure:
-
Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.[3]
-
Transfer the powder to a microcentrifuge tube containing 500 µL of pre-warmed (60°C) CTAC/CTAB extraction buffer with freshly added β-mercaptoethanol.
-
Incubate the mixture at 60°C for 30-60 minutes with occasional vortexing.[8]
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 10-15 minutes and resuspend in 50-100 µL of TE buffer.
Protocol 2: High-Salt Precipitation for Polysaccharide Removal
This method can be used as a standalone technique or as a purification step for DNA samples already isolated but still containing polysaccharide contaminants.[9]
Materials:
-
DNA sample contaminated with polysaccharides
-
5 M NaCl solution
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer
Procedure:
-
Dissolve the DNA pellet in TE buffer.
-
Adjust the NaCl concentration of the DNA solution to 1.0-2.5 M.[9]
-
Add 2 volumes of ice-cold absolute ethanol and mix gently.
-
Incubate at -20°C for 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, which contains the dissolved polysaccharides.
-
Wash the DNA pellet with ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer.
Protocol 3: Commercial DNA Isolation Kit (General Workflow)
Commercial kits, such as the Qiagen DNeasy Plant Mini Kit, offer a convenient and standardized alternative. The exact protocol varies by manufacturer, but the general workflow is as follows:
-
Lysis: The sample is mechanically disrupted and lysed using a provided lysis buffer.
-
Binding: The lysate is passed through a silica-based spin column. Under specific salt and pH conditions, DNA binds to the silica (B1680970) membrane while contaminants like polysaccharides are washed away.
-
Washing: The column is washed with one or more wash buffers to remove any remaining impurities.
-
Elution: The purified DNA is eluted from the column using an elution buffer or sterile water.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow of CTAC/CTAB DNA isolation and a logical comparison of polysaccharide removal mechanisms.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticsmr.org [geneticsmr.org]
- 8. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
- 9. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexadecyltrimethylammonium Chloride (CTAC): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Hexadecyltrimethylammonium Chloride
This compound (CTAC), also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound widely used as a cationic surfactant in various laboratory and industrial applications. Due to its hazardous nature and significant environmental toxicity, proper disposal of CTAC is crucial to ensure the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of CTAC waste.
Immediate Safety Concerns and Hazard Profile
CTAC is classified as a hazardous substance with the following key risks:
-
Human Health: It can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and toxic in contact with skin.[1][3] Inhalation may cause respiratory irritation.[4]
-
Environmental Hazard: CTAC is very toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to prevent its release into the environment, including waterways and soil.[2][3][5][6][7]
Step-by-Step Disposal Procedures
The disposal of CTAC must be conducted in strict accordance with local, regional, and national regulations.[2][8][9] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with CTAC, including unused product, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[4][9][10]
-
Segregate CTAC waste from other chemical waste streams to avoid incompatible reactions. CTAC is incompatible with strong oxidizing agents.[2][4]
-
-
Containerization and Labeling:
-
Collect CTAC waste in a designated, properly sealed, and clearly labeled container.[6] The container should be made of a material compatible with the chemical.
-
The label should prominently display "Hazardous Waste" and identify the contents as "this compound Waste." Include the appropriate hazard symbols (e.g., corrosive, environmental hazard).
-
-
Storage:
-
Accidental Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[6]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[4][6] Avoid generating dust.[4]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[8]
-
-
Final Disposal:
-
CTAC waste must not be disposed of in the regular trash or poured down the sanitary sewer.[2][7]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management contractor.[7] These contractors are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration or other approved treatment methods.[8][13]
-
Follow all institutional and regulatory procedures for waste manifest and record-keeping.
-
Quantitative Data
No specific quantitative limits for disposal (e.g., concentration thresholds) are universally provided in safety data sheets, as disposal regulations are highly dependent on local and national jurisdictions. The guiding principle is that any amount of CTAC waste should be treated as hazardous.
| Parameter | Value | Source |
| Aquatic Toxicity (LC50, Fish) | 60.0 ~ 150.0 mg/L (96 h) | [13] |
| pH (50g/l solution) | 6.0 - 8.5 | [6] |
This table summarizes key data points found in the safety literature. The high aquatic toxicity underscores the importance of preventing environmental release.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. njchm.com [njchm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. N-Hexadecyltrimethylammonium chloride - Safety Data Sheet [chemicalbook.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Cetrimonium chloride SDS by Naturallythinking [tox2u.com]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. CTAC [chembk.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. auroracleaning.com.au [auroracleaning.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexadecyltrimethylammonium Chloride
Essential safety and logistical protocols for the handling and disposal of Hexadecyltrimethylammonium chloride, ensuring the protection of laboratory personnel and the integrity of research.
This compound (CTAC), a quaternary ammonium (B1175870) compound, is a valuable cationic surfactant utilized in various research and development applications, including as an emulsifying agent and antimicrobial.[1] However, its hazardous properties, including being corrosive to skin and eyes, harmful if swallowed, and very toxic to aquatic life, necessitate stringent safety protocols.[2][3][4][5] Adherence to the following operational and disposal plans is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.
Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[2] Use in a well-ventilated area is crucial; local exhaust ventilation should be used to control airborne concentrations.[2][5][6]
Required Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Tightly fitting safety goggles are recommended.[7] A face shield may also be necessary.[8] | Protects against severe eye irritation and potential for serious eye damage.[2][3] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2] Inspect gloves prior to use and use proper glove removal technique. Wear impervious, flame-resistant clothing to prevent skin contact.[7][9] | Prevents skin irritation and potential for severe burns.[2][3] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[7] | Protects against respiratory tract irritation.[2] |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Minimize dust generation and accumulation.[2]
-
Remove contaminated clothing and wash it before reuse.[2][7]
Storage Procedures:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]
-
Store protected from moisture as the substance is hygroscopic.[2][4][6]
-
The recommended storage temperature is between 0 - 8 °C.[1]
Quantitative Safety Data
| Parameter | Value | Species | Reference |
| Oral LD50 | 699 mg/kg | Rat | [6] |
| Dermal LD50 | 4,300 mg/kg | Rabbit | [5] |
| Aquatic Toxicity (LC50) | 0.7 mg/l, 96 hr | Zebrafish | [2] |
Emergency Protocols: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and decisive action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. Wash clothing before reuse.[2]
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[2]
Disposal Plan: Responsible Waste Management
This compound and its container must be disposed of as hazardous waste.[2] It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][4]
Disposal Procedures:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2]
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]
-
Do not allow the product to enter drains or waterways.[4]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][5]
Experimental Workflow and Logical Relationships
While specific experimental protocols are highly dependent on the research application, a universal workflow for handling a chemical spill can be established to ensure a swift and safe response.
Caption: Workflow for a chemical spill response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cpachem.com [cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. N-Hexadecyltrimethylammonium chloride - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
